molecular formula C112H144N22O32 B14761940 Bevonescein

Bevonescein

Cat. No.: B14761940
M. Wt: 2310.5 g/mol
InChI Key: QOJOBKQIRSTJPM-VAIPJCBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bevonescein is a synthetic, peptide-dye conjugate composed of an undisclosed, proprietary peptide conjugated to a fluorescent dye, that can potentially be used for the intraoperative fluorescence detection and localization of nerve tissue. Upon administration of this compound, the peptide moiety binds to the extracellular matrix of nerves independent of myelin. Upon fluorescence imaging, nerve tissues are illuminated and detected.

Properties

Molecular Formula

C112H144N22O32

Molecular Weight

2310.5 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C112H144N22O32/c1-56(2)92(107(160)123-74(18-10-12-42-114)97(150)121-73(17-9-11-41-113)98(151)129-82(55-136)104(157)128-81(54-135)96(149)119-53-89(143)118-52-88(116)142)131-108(161)93(57(3)4)130-103(156)79(46-60-23-28-64(138)29-24-60)125-101(154)78(45-59-21-26-63(137)27-22-59)126-105(158)83-19-13-43-133(83)109(162)77(37-40-91(146)147)124-99(152)76(36-39-90(144)145)122-102(155)80(48-62-51-117-72-16-8-7-15-67(62)72)127-106(159)84-20-14-44-134(84)110(163)94(58(5)6)132-100(153)75(35-38-87(115)141)120-95(148)61-25-32-69-68(47-61)111(164)166-112(69)70-33-30-65(139)49-85(70)165-86-50-66(140)31-34-71(86)112/h7-8,15-16,21-34,47,49-51,56-58,73-84,92-94,117,135-140H,9-14,17-20,35-46,48,52-55,113-114H2,1-6H3,(H2,115,141)(H2,116,142)(H,118,143)(H,119,149)(H,120,148)(H,121,150)(H,122,155)(H,123,160)(H,124,152)(H,125,154)(H,126,158)(H,127,159)(H,128,157)(H,129,151)(H,130,156)(H,131,161)(H,132,153)(H,144,145)(H,146,147)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-,93-,94-/m0/s1

InChI Key

QOJOBKQIRSTJPM-VAIPJCBFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Nerve-Specific Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies involved in the discovery and application of nerve-specific fluorescent dyes. We delve into the key classes of these vital research tools—Voltage-Sensitive Dyes (VSDs), Calcium Indicators, and Near-Infrared (NIR) Probes—offering detailed insights for their effective use in neuroscience research and drug development.

Data Presentation: Quantitative Properties of Nerve-Specific Fluorescent Dyes

The selection of an appropriate fluorescent dye is critical for successful neuronal imaging. The following tables summarize the key quantitative properties of representative dyes from each major class to facilitate at-a-glance comparison.

Table 1: Quantitative Properties of Voltage-Sensitive Dyes (VSDs)
DyeExcitation (nm)Emission (nm)ΔF/F per 100 mVQuantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
BeRST 1 658683~25%[1]--
VF2.1.Cl --~27%[1]--
Oxazine 4 -635--> 140,000[2]
Oxazine 1 -670--> 140,000[2]
Rhodamine 800 -----

Data not available is denoted by "-".

Table 2: Quantitative Properties of Fluorescent Calcium Indicators
DyeExcitation (nm)Emission (nm)Kd for Ca²⁺ (nM)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Signal-to-Noise Ratio (SNR)
Cal-520 492514320[3]--> 6 (in vitro), > 1.6 (in vivo)[4][5]
Oregon Green BAPTA-1 494523170[3]---
Fura-2 340/380510145---
Fluo-4 494516345[3]---
Calbryte™ 520 4925141200[6]3x Fluo-4[6]--

Data not available is denoted by "-".

Table 3: Quantitative Properties of Near-Infrared (NIR) Dyes for Nerve Imaging
DyeExcitation (nm)Emission (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Key Features
Oxazine 4 ~615-630~635->140,000[2]Nerve-specific uptake[2]
Indocyanine Green (ICG) ~780~830--FDA-approved, used for nerve visualization[7]
LGW-21-22 ~700-800---High nerve specificity[8]
FAM-HNP401 490525--High nerve-to-muscle contrast[8][9]
Cy5-P0101–125 ~650~670--Targets myelin protein zero[10]

Data not available is denoted by "-".

Experimental Protocols

Detailed methodologies are essential for the reproducible application of nerve-specific fluorescent dyes. The following section provides step-by-step protocols for key experiments.

Protocol 1: Staining and Imaging of Cultured Neurons with Voltage-Sensitive Dyes (BeRST 1)

This protocol is adapted from procedures for imaging spontaneous neuronal activity in dissociated cultures.[11]

Materials:

  • Dissociated neuronal culture (e.g., rat hippocampal or cortical neurons) on coverslips

  • BeRST 1 stock solution (250 μM in DMSO)[12][13]

  • Hanks' Balanced Salt Solution (HBSS), with Ca²⁺ and Mg²⁺, without phenol red

  • Attofluor cell chamber

  • Humidified incubator (37°C, 5% CO₂)

  • Fluorescence microscope with appropriate filter sets for far-red fluorescence and a high-speed camera

Procedure:

  • Dye Preparation: Dilute the BeRST 1 stock solution to a final concentration of 0.1-1 μM in HBSS.[12][13]

  • Cell Loading:

    • Remove the culture medium from the coverslip containing the neuronal culture.

    • Gently add the BeRST 1-HBSS solution to the coverslip.

    • Incubate for 20 minutes at 37°C in a humidified incubator with 5% CO₂.[12][13]

  • Washing:

    • After incubation, remove the coverslip from the incubator.

    • Place the coverslip in an Attofluor cell chamber filled with fresh HBSS for imaging at room temperature.[12]

  • Imaging:

    • Mount the cell chamber on the fluorescence microscope.

    • Acquire a brightfield image to identify the location of the neurons.

    • Record fluorescence movies of spontaneous voltage changes using the appropriate filter sets for BeRST 1 (Excitation ~658 nm, Emission ~683 nm).[14]

    • Use a high-speed camera with a sampling rate sufficient to capture action potentials (e.g., 500 Hz).[11]

  • Data Analysis:

    • Process the fluorescence movies to extract traces of fluorescence intensity over time for individual neurons.

    • Analyze the traces for changes in fluorescence (ΔF/F) to identify action potentials and assess neuronal excitability and connectivity.[11]

Protocol 2: Calcium Imaging in Cultured Neurons Using Fura-2 AM

This protocol provides a general framework for ratiometric calcium imaging in cultured neurons.[15][16]

Materials:

  • Cultured neurons on coverslips

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Culture medium

  • Imaging chamber

  • Fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.

Procedure:

  • Loading Solution Preparation:

    • Prepare a loading solution with a final Fura-2 AM concentration of 1-5 µM in culture medium.

    • Add Pluronic F-127 to the loading solution to aid in dye solubilization.

    • Vortex the solution thoroughly.[16]

  • Cell Loading:

    • Place the coverslip with cultured neurons in a dish containing the loading solution.

    • Incubate for 30 minutes at 37°C in the dark.[16]

  • Washing and De-esterification:

    • After incubation, transfer the coverslip to a dish with fresh, dye-free culture medium.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

  • Imaging:

    • Mount the coverslip onto the imaging chamber on the microscope stage.

    • Focus on the neurons using visible light.

    • Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.[15][16]

    • Record a time-lapse series to monitor changes in intracellular calcium concentrations.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neurons.

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each ROI over time.

    • Analyze the ratiometric data to quantify changes in intracellular calcium levels.[15]

Protocol 3: In Vivo Near-Infrared (NIR) Imaging of Nerves

This protocol outlines a general procedure for in vivo nerve imaging in a small animal model using a NIR dye.[17]

Materials:

  • Small animal model (e.g., mouse or rat)

  • NIR fluorescent dye (e.g., an Oxazine derivative or a targeted probe) formulated for intravenous injection

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • In vivo imaging system capable of NIR fluorescence imaging (e.g., with excitation around 670 nm or 780 nm and appropriate emission filters)[17]

  • Warming pad

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using the chosen anesthetic protocol.

    • Place the animal on a warming pad to maintain body temperature.

  • Dye Administration:

    • Administer the NIR fluorescent dye via intravenous injection (e.g., tail vein). The dose will be dependent on the specific dye and animal model.

  • Imaging:

    • Position the animal in the in vivo imaging system.

    • Acquire whole-body or region-specific fluorescence images at various time points post-injection to determine the optimal time for nerve visualization.

    • Use appropriate excitation and emission filters for the specific NIR dye.

  • Surgical Exposure (if necessary):

    • For higher resolution imaging of specific nerves, a surgical procedure may be performed to expose the nerve of interest (e.g., sciatic nerve).

    • Acquire fluorescence images of the exposed nerve.

  • Data Analysis:

    • Analyze the fluorescence images to identify nerve structures.

    • Quantify the signal-to-background ratio by comparing the fluorescence intensity of the nerve to that of surrounding tissues (e.g., muscle, adipose tissue).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows in the context of nerve-specific fluorescent dyes.

Signaling Pathways and Mechanisms

G Mechanism of VoltageFluor Dyes cluster_membrane Cell Membrane dye_hyperpolarized Hyperpolarized State (-70mV) Aniline Donor Molecular Wire Fluorophore (Quenched) pet Photoinduced Electron Transfer (PeT) dye_hyperpolarized:f1->pet Promotes dye_depolarized Depolarized State (+30mV) Aniline Donor Molecular Wire Fluorophore (Fluorescent) no_pet PeT Inhibited dye_depolarized:f1->no_pet Inhibits fluorescence_out Fluorescence Emitted photon_in1 Photon In photon_in1->dye_hyperpolarized:f3 photon_in2 Photon In photon_in2->dye_depolarized:f3 pet->dye_hyperpolarized:f3 Quenches no_pet->fluorescence_out Allows

Caption: Mechanism of action for VoltageFluor dyes.

G Calcium Indicator Mechanism (e.g., Fura-2) ca_low Low Intracellular Ca²⁺ dye_unbound Calcium Indicator (Unbound) ca_low->dye_unbound No Binding ca_high High Intracellular Ca²⁺ (e.g., during action potential) ca_high->dye_unbound Binding dye_bound Calcium Indicator (Ca²⁺ Bound) ca_high->dye_bound Binding fluorescence_change Change in Fluorescence Properties (e.g., increased quantum yield or spectral shift) dye_bound->fluorescence_change

Caption: Conformational change of a calcium indicator upon Ca²⁺ binding.

Experimental Workflows

G High-Content Screening Workflow for Nerve-Specific Dyes start Start library Fluorescent Dye Library start->library culture Neuronal Culture (with fluorescently tagged synaptic proteins) start->culture screening High-Content Imaging Screen library->screening culture->screening analysis Image Analysis: Colocalization with Synaptic Markers screening->analysis hits Hit Compounds Identified analysis->hits validation Follow-up Studies: - Specificity - Toxicity - In vivo efficacy hits->validation Validate end Lead Compound validation->end

Caption: Workflow for discovering novel nerve-specific fluorescent probes.

G In Vivo Nerve Imaging Experimental Workflow animal_prep Animal Preparation - Anesthesia - Temperature control dye_admin Dye Administration (Intravenous Injection) animal_prep->dye_admin imaging In Vivo Fluorescence Imaging (e.g., NIR imaging system) dye_admin->imaging analysis Image Analysis - Identify nerve structures - Quantify signal-to-background ratio imaging->analysis result Visualization of Nerves analysis->result

Caption: A typical workflow for in vivo imaging of nerves.

References

The Convergence of Peptides and Photons: A Technical Guide to Peptide-Dye Conjugates in Biomedical Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of biomedical imaging is undergoing a transformative era, driven by the development of highly specific and sensitive molecular probes. Among these, peptide-dye conjugates have emerged as a powerful and versatile class of agents for visualizing and quantifying biological processes at the molecular level. Their modular nature, combining the targeting prowess of peptides with the signaling capabilities of fluorescent dyes, offers unparalleled opportunities for disease diagnosis, therapeutic monitoring, and drug development. This in-depth technical guide provides a comprehensive overview of the core principles, design considerations, synthesis, and application of peptide-dye conjugates in biomedical imaging. We delve into the quantitative photophysical properties of commonly used dyes, present detailed experimental protocols for their synthesis and use, and illustrate key concepts with clear, concise diagrams. This guide is intended to serve as a valuable resource for researchers and professionals seeking to harness the potential of peptide-dye conjugates in their own work.

Introduction to Peptide-Dye Conjugates

Peptide-dye conjugates are hybrid molecules that consist of a peptide, which acts as a targeting moiety, covalently linked to a dye molecule that serves as a reporter. The peptide component is a short chain of amino acids designed to bind with high affinity and specificity to a particular biological target, such as a cell surface receptor, an enzyme, or an extracellular matrix protein.[1][2] This targeted delivery minimizes off-target effects and enhances the signal-to-background ratio in imaging applications.[3]

The dye component is typically a fluorescent molecule that can be excited by light of a specific wavelength and subsequently emits light at a longer wavelength.[4] This emitted light can be detected and used to generate an image that reveals the location and, in some cases, the quantity of the target molecule. The choice of dye is critical and depends on the specific application, with factors such as brightness, photostability, and excitation/emission wavelengths playing a crucial role.[3] In recent years, near-infrared (NIR) dyes have gained prominence for in vivo imaging due to their ability to penetrate deeper into tissues with reduced autofluorescence.[5][6]

The synergy between the targeting peptide and the reporter dye makes these conjugates powerful tools for a wide range of biomedical applications, including:

  • Disease Diagnosis: Visualizing the expression of disease biomarkers for early detection and diagnosis of conditions such as cancer.[7][8]

  • Image-Guided Surgery: Delineating tumor margins in real-time to ensure complete resection while sparing healthy tissue.[2]

  • Drug Delivery and Therapy: Monitoring the biodistribution and target engagement of therapeutic agents.[9] Some conjugates can even be designed to have therapeutic effects themselves, such as in photodynamic therapy where the dye generates cytotoxic reactive oxygen species upon light activation.[10][11]

  • Fundamental Research: Studying the dynamics of biological processes, such as protein-protein interactions and enzyme activity, in living cells and organisms.[1]

Design and Synthesis of Peptide-Dye Conjugates

The successful development of a peptide-dye conjugate relies on the careful selection of both the peptide and the dye, as well as the chemical strategy used to link them.

Peptide Selection

The choice of peptide is dictated by the biological target of interest. Peptides can be discovered through various methods, including phage display, rational design based on known protein structures, or screening of peptide libraries.[12] Key considerations for peptide selection include:

  • Target Specificity and Affinity: The peptide must bind to its target with high specificity and affinity to ensure a strong and clear imaging signal.

  • In Vivo Stability: Peptides can be susceptible to degradation by proteases in the body. Modifications such as the incorporation of unnatural amino acids or cyclization can enhance their stability.[12]

  • Pharmacokinetics: The size and chemical properties of the peptide influence its circulation time and biodistribution.[12]

Dye Selection

The selection of the dye is critical for achieving optimal imaging performance. Important properties to consider include:

  • Photophysical Properties: High molar extinction coefficient and quantum yield are desirable for a bright signal. The excitation and emission wavelengths should be appropriate for the imaging system and minimize tissue autofluorescence.[4][13]

  • Photostability: The dye should be resistant to photobleaching, especially for longitudinal imaging studies.[4]

  • Solubility and Biocompatibility: The dye should be soluble in aqueous buffers and non-toxic at the concentrations used for imaging.[14]

Bioconjugation Chemistry

The covalent linkage of the peptide and dye is a critical step in the synthesis of the conjugate. The choice of conjugation chemistry depends on the functional groups available on the peptide and the dye. Common strategies include:

  • Amine-Reactive Chemistry: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines on the peptide (N-terminus or lysine side chains) to form stable amide bonds.[1][7][15]

  • Thiol-Reactive Chemistry: Maleimides are commonly used to react with thiol groups on cysteine residues.

  • Click Chemistry: This is a highly efficient and specific reaction between an azide and an alkyne, which can be introduced into the peptide and dye, respectively.[6][16]

Data Presentation: Photophysical Properties of Common Dyes

The selection of an appropriate fluorescent dye is paramount for the success of any imaging experiment. The following table summarizes the key photophysical properties of several commonly used dyes for peptide conjugation.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
Fluorescein (FAM/FITC) ~494~518~75,0000.93
Tetramethylrhodamine (TRITC/TAMRA) ~555~580~90,0000.20
Cyanine3 (Cy3) ~550~570~150,0000.15
Cyanine5 (Cy5) ~650~670~250,0000.28
Cyanine7 (Cy7) ~745~800~250,0000.12
Alexa Fluor 488 49052573,0000.92
Alexa Fluor 555 555580155,0000.10
Alexa Fluor 647 650670270,0000.33
IRDye 800CW 774789240,0000.08
Indocyanine Green (ICG) ~780~820~200,0000.01-0.03

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation partner.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and application of peptide-dye conjugates.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support using Fmoc chemistry.[11][17][18][19]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the coupling solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by HPLC.

NHS-Ester Dye Conjugation to Peptide

This protocol describes the labeling of a peptide with an amine-reactive dye.[1][2][7][8][15]

Materials:

  • Purified peptide with a primary amine (N-terminus or Lysine)

  • NHS-ester functionalized dye

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

Procedure:

  • Prepare Peptide Solution: Dissolve the purified peptide in 0.1 M sodium bicarbonate buffer to a concentration of 1-5 mg/mL.

  • Prepare Dye Solution: Dissolve the NHS-ester dye in DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: Add the dye solution to the peptide solution at a molar ratio of 5-10 fold excess of dye. Gently mix and incubate for 1-2 hours at room temperature in the dark.

  • Purification: Purify the peptide-dye conjugate from unreacted dye and peptide using reverse-phase HPLC.

In Vitro Cell Imaging

This protocol outlines the use of a peptide-dye conjugate for imaging target expression in cultured cells.[14][20][21][22][23]

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Peptide-dye conjugate

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Paraformaldehyde (PFA) for fixation (optional)

  • DAPI for nuclear counterstaining (optional)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on an appropriate imaging substrate and allow them to adhere overnight.

  • Incubation with Conjugate: Dilute the peptide-dye conjugate in cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).

  • Labeling: Remove the old medium from the cells and add the medium containing the peptide-dye conjugate. Incubate for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C.

  • Washing: Remove the labeling solution and wash the cells three times with PBS to remove unbound conjugate.

  • Fixation and Counterstaining (Optional): Fix the cells with 4% PFA for 15 minutes, wash with PBS, and then stain with DAPI for 5 minutes. Wash again with PBS.

  • Imaging: Add fresh PBS or imaging buffer to the cells and visualize using a fluorescence microscope with appropriate filter sets for the dye and DAPI.

In Vivo Animal Imaging

This protocol provides a general workflow for in vivo fluorescence imaging in a mouse model.[5][9][10][14]

Materials:

  • Tumor-bearing mouse model (or other relevant disease model)

  • Peptide-dye conjugate sterilely prepared in PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane and place it in the imaging chamber.

  • Baseline Imaging: Acquire a baseline fluorescence image before injecting the probe.

  • Probe Administration: Inject the peptide-dye conjugate intravenously via the tail vein. The dose will depend on the specific probe and should be optimized.

  • Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the biodistribution and tumor accumulation of the probe.

  • Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the in vivo signal distribution.[24]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Peptide_Dye_Conjugate_Structure cluster_0 Peptide-Dye Conjugate Peptide Targeting Peptide (e.g., RGD, Somatostatin analog) Linker Linker Peptide->Linker Covalent Bond Dye Reporter Dye (e.g., Fluorescein, Cy5) Linker->Dye Covalent Bond

Caption: General structure of a peptide-dye conjugate.

Conjugation_Workflow Peptide_Synthesis 1. Peptide Synthesis (Solid-Phase) Purification1 2. HPLC Purification Peptide_Synthesis->Purification1 Characterization1 3. Mass Spectrometry (Confirmation of Peptide) Purification1->Characterization1 Conjugation 4. Dye Conjugation (e.g., NHS-Ester Chemistry) Characterization1->Conjugation Purification2 5. HPLC Purification Conjugation->Purification2 Characterization2 6. Mass Spectrometry & UV-Vis (Confirmation of Conjugate) Purification2->Characterization2 Targeted_Imaging_Mechanism cluster_0 Systemic Circulation cluster_1 Target Tissue (e.g., Tumor) cluster_2 Non-Target Tissue Conjugate_Circ Peptide-Dye Conjugate Receptor Target Receptor Conjugate_Circ->Receptor Specific Binding NonTarget_Cell Non-Target Cell Conjugate_Circ->NonTarget_Cell Low/No Binding Receptor->Conjugate_Circ Internalization Cell Target Cell

References

Bevonescein: A Technical Guide to Early Preclinical Evaluation for Intraoperative Nerve Visualization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bevonescein (also known as ALM-488) is an investigational peptide-dye conjugate designed for real-time, intraoperative fluorescence-guided visualization of peripheral nerves.[1][2] Comprising a short-chain amino acid peptide linked to a fluorescent moiety, its mechanism relies on selective binding to nerve-associated connective tissue, an action independent of myelination status.[3][4] This unique property allows it to label both healthy and degenerated nerve fibers, addressing a critical unmet need in surgical procedures where nerve preservation is paramount.[4][5] Preclinical studies in rodent models have demonstrated high signal-to-background ratios and superior performance compared to myelin-targeting dyes.[4] These foundational animal studies have been crucial in establishing the proof-of-concept for its subsequent successful evaluation in human clinical trials.[5][6] This document provides a detailed overview of the key preclinical data and methodologies that have characterized the early development of this compound.

Mechanism of Action

This compound functions by selectively binding to the extracellular matrix of nerve tissues.[1] Administered intravenously, the peptide component targets and anchors the conjugate to nerve fibers, while the fluorescein-based dye component allows for visualization under specific wavelengths of light.[3][7] This binding is rapid, and the molecule is cleared renally, with a reported half-life of approximately 29 to 72 minutes in humans, minimizing systemic exposure.[5][8] Its ability to label nerves regardless of myelin presence makes it particularly effective for identifying degenerated nerves, which lose their myelin sheath.[4]

Figure 1: this compound Mechanism of Action cluster_0 Systemic Circulation cluster_1 Target Tissue cluster_2 Surgical Visualization A Intravenous Infusion of this compound B This compound circulates systemically A->B C Peptide moiety binds to nerve extracellular matrix B->C Extravasation D Fluorescent moiety concentrates at nerve C->D F Fluorescence emission detected by imaging system D->F Emission E Surgical light source (specific wavelength) E->D Excitation G Real-time visualization of nerve tissue F->G Figure 2: Experimental Workflow for Chronic Nerve Injury Model A Day 0: Surgical transection of marginal mandibular nerve in wild-type mice B 5-Month Recovery Period (Allows for nerve degeneration and demyelination) A->B C Intravenous co-injection of This compound and Oxazine-4 (control dye) B->C D Intraoperative facial nerve exploration with fluorescence imaging system C->D E Image Acquisition and SBR Calculation: Compare mean gray value of nerve vs. adjacent tissue D->E F Data Analysis: Statistical comparison of SBR between this compound and control E->F

References

A Technical Guide to the Pharmacokinetics and Biodistribution of Bevonescein (ALM-488)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bevonescein, also known as ALM-488, is an innovative peptide-dye conjugate under investigation for real-time, fluorescence-guided intraoperative nerve visualization.[1][2] Comprising a proprietary short-chain amino acid peptide linked to a fluorescein moiety, this compound is designed to selectively bind to nerve tissue, thereby enhancing surgical precision and reducing the risk of iatrogenic nerve injury.[3][4] This document provides a comprehensive overview of the current understanding of this compound's pharmacokinetic profile and biodistribution, based on preclinical and clinical data.

Mechanism of Action

This compound's functionality is rooted in its unique biphasic composition. The peptide component selectively binds to the extracellular matrix of nerves, a mechanism that is notably independent of the myelin sheath.[1] This allows for the visualization of not only intact nerves but also chronically degenerated and autonomic nerves, which is a significant advantage over myelin-based nerve-targeting agents.[5] Following intravenous administration, the conjugate circulates and accumulates at nerve tissues.[3] When illuminated by surgical lighting at a specific frequency, the fluorescent dye emits a distinct glow, allowing surgeons to clearly distinguish nerves from surrounding tissue.[3][4]

cluster_0 Systemic Circulation cluster_1 Tissue Interaction cluster_2 Visualization & Clearance A Intravenous Infusion of this compound B This compound Circulates in Bloodstream A->B C Peptide Moiety Binds to Extracellular Matrix of Nerves B->C G Renal Clearance B->G D Selective Accumulation in Nerve Tissue C->D E Surgical Light Excites Fluorescent Moiety D->E F Illumination of Nerve Tissue E->F

Caption: Workflow of this compound from administration to nerve visualization and clearance.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily characterized through a Phase 1 clinical trial in patients undergoing head and neck surgery.[6][7] The agent is administered intravenously and exhibits dose-dependent pharmacokinetics.[8]

Table 1: Human Pharmacokinetic Parameters of this compound

ParameterValueStudy PopulationSource
Administration Route Intravenous Infusion27 adult patients with head and neck neoplasms[3][6]
Half-Life (t½) 29–72 minutes27 adult patients with head and neck neoplasms[6][7]
Optimal Dose 500 mg27 adult patients with head and neck neoplasms[2][6]
Peak Fluorescence 1–5 hours post-infusion27 adult patients with head and neck neoplasms[3]
Clearance Rapidly cleared renally27 adult patients with head and neck neoplasms[3]
Time to Clearance Within 12 hours27 adult patients with head and neck neoplasms[3][9]

Biodistribution and Efficacy

This compound is engineered for selective biodistribution to nerve tissues.[10] Preclinical studies in rodent models and ex vivo human tissue have confirmed its ability to label peripheral nerves.[10] Clinical data further substantiates its efficacy in improving nerve visualization during surgery.

Table 2: Biodistribution and Efficacy Data

MetricFindingModel/PopulationSource
Target Tissue Nerve-associated connective tissueLiving mice and human ex vivo tissue[10][11]
Nerve Types Labeled Intact, degenerated, and autonomic nervesRodent models, human patients[3][5]
Signal-to-Background Ratio (SBR) at 500mg 2.1 ± 0.8 (Fluorescence) vs. 1.3 ± 0.2 (White Light)27 adult patients with head and neck neoplasms[3][6]
Improvement in Nerve Visualization 57% of participants showed >20% improvement in visible nerve length27 adult patients with head and neck neoplasms[2]
Nerve Branch Identification 5.73 branches (Fluorescence) vs. 3.01 branches (White Light)Head and neck surgery patients[3]

Experimental Protocols

Phase 1 Clinical Trial (NCT04420689)

This prospective, multi-center, dose-escalation Phase 1 trial was designed to evaluate the safety, pharmacokinetics, and optimal dose of this compound.[6][7]

  • Study Population: The trial enrolled 27 adult patients with head and neck neoplasms scheduled for parotidectomy or thyroidectomy.[6][7]

  • Drug Administration: this compound was administered as a single preoperative intravenous infusion at escalating doses (100 mg, 200 mg, 400 mg, 500 mg, and 600 mg).[8]

  • Pharmacokinetic Analysis: Blood samples were collected at various time points post-infusion to determine the pharmacokinetic profile of this compound.[8]

  • Intraoperative Imaging: During surgery, nerve visualization was performed using a surgical microscope equipped with a Yellow 560 filter to detect the fluorescence signal.[3][12]

  • Efficacy Assessment: Surgeons assessed nerve conspicuity, visible nerve length, and the delineation of nerve branching using a 4-point Likert scale, comparing fluorescence to standard white light visualization.[2][12]

  • Safety Monitoring: Patients were monitored for any dose-limiting toxicities, infusion reactions, or other adverse events.[6] A single case of vomiting was noted as possibly related to the drug.[6]

cluster_workflow Phase 1 Clinical Trial Workflow (NCT04420689) A Patient Enrollment (n=27, Head & Neck Surgery) B Dose Escalation Cohorts (100mg to 600mg) A->B C Preoperative IV Infusion of this compound B->C D Pharmacokinetic Blood Sampling C->D E Intraoperative Fluorescence Imaging (Zeiss Tivato) C->E H Data Analysis (Safety, PK, Optimal Dose) D->H F Surgeon Assessment (Likert Scale) E->F F->H G Safety & Tolerability Monitoring G->H

Caption: Protocol for the Phase 1 clinical trial of this compound in head and neck surgery.

Preclinical Degenerated Nerve Study

This study aimed to evaluate this compound's ability to label chronically degenerated nerves in a rodent model.[5]

  • Animal Model: Sixteen wild-type mice underwent transection of the marginal mandibular branch of the facial nerve.[5]

  • Imaging Agents: Five months post-transection, ten mice were co-injected with this compound and oxazine-4 (a myelin-binding dye).[5]

  • Intraoperative Imaging: The surgical site was explored, and fluorescence imaging was used to visualize the degenerated nerve segments.[5]

  • Quantitative Analysis: The signal-to-background ratio (SBR) was calculated by comparing the mean gray value along each nerve segment to the adjacent non-nerve tissue.[5]

  • Results: this compound successfully visualized 100% of the degenerated nerve segments, while oxazine-4 failed to meaningfully label them. The SBR for this compound was significantly higher (3.31 ± 1.11 vs. 1.27 ± 0.54 for oxazine-4).[5]

Safety and Tolerability

Across the Phase 1 clinical trial, this compound demonstrated a favorable safety profile.[2] No dose-limiting toxicities or infusion-related reactions were observed among the 27 participants.[6] The only adverse event considered possibly related to the study drug was a single episode of vomiting.[6] The rapid renal clearance within 12 hours limits systemic exposure, contributing to its safety.[3]

Future Directions

This compound is currently being evaluated in ongoing Phase 3 clinical trials for head and neck surgery and is also being studied for use in abdominopelvic surgeries.[2][13][14] A New Drug Application (NDA) submission to the U.S. Food and Drug Administration is planned for 2026.[2] Future research may focus on developing derivatives with fine-tuned pharmacokinetic profiles or the ability to target different types of nervous tissue.[3] The technology also holds potential for theranostic applications, combining nerve detection with the targeted delivery of therapeutic agents.[3]

References

Unveiling the Fluorescence Properties of Bevonescein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevonescein (also known as ALM-488) is a novel, intravenously administered fluorescent imaging agent designed for the real-time intraoperative visualization of nerves.[1] It is a peptide-dye conjugate, where a proprietary peptide that selectively binds to nerve-associated connective tissue is linked to a fluorescein-based dye.[1][2][3] This targeted approach allows surgeons to more clearly identify nerves during surgical procedures, potentially reducing the risk of iatrogenic nerve injury.[4][5][6] This technical guide provides an in-depth overview of the known fluorescence properties of this compound, its mechanism of action, and relevant experimental protocols for researchers and professionals in drug development.

Core Fluorescence Properties

While specific quantitative fluorescence data for the proprietary this compound conjugate is not publicly available, it is known to be a fluorescein-based dye. The following table summarizes the typical fluorescence properties of commonly used fluorescein derivatives, such as Fluorescein Isothiocyanate (FITC) and Carboxyfluorescein (FAM), which serve as a reference for understanding the expected characteristics of this compound. It is important to note that conjugation to a peptide can influence these properties.

PropertyRepresentative Value (for Fluorescein Derivatives)Conditions
Excitation Maximum (λex) ~495 nmAqueous solution, pH > 7
Emission Maximum (λem) ~519 nmAqueous solution, pH > 7
Molar Extinction Coefficient (ε) ~70,000 - 80,000 M⁻¹cm⁻¹At λex, in aqueous solution
Quantum Yield (Φ) ~0.9In 0.1 N NaOH

Note: The fluorescence of fluorescein and its derivatives is known to be pH-sensitive, with fluorescence decreasing in acidic environments.[7]

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is based on the specific binding of its peptide component to the extracellular matrix of nerves, a process that is independent of myelination.[2][3] This allows for the labeling of both intact and degenerated nerves.[1] Upon intravenous administration, this compound circulates and accumulates at the target nerve tissues. When illuminated with an appropriate light source during surgery, the fluorescein moiety emits a fluorescent signal, enabling visualization.

G This compound Mechanism of Action cluster_0 Systemic Circulation cluster_1 Target Tissue This compound (IV) This compound (IV) Binding Binding This compound (IV)->Binding Distribution Nerve ECM Nerve ECM Nerve ECM->Binding Peptide Affinity Fluorescence Fluorescence Binding->Fluorescence Excitation Light

Figure 1: Diagram of this compound's mechanism of action.

Experimental Protocols

While the specific protocols for the synthesis and characterization of the proprietary this compound are not public, this section outlines general methodologies for the evaluation of fluorescently-labeled peptides.

Determination of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the fluorescent peptide in a suitable buffer (e.g., PBS, pH 7.4) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects (absorbance < 0.1 at the excitation wavelength).

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Emission Spectrum:

    • Set the excitation monochromator to the expected absorption maximum (e.g., 495 nm for fluorescein).

    • Scan the emission monochromator across a range of longer wavelengths (e.g., 500-700 nm).

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.

  • Excitation Spectrum:

    • Set the emission monochromator to the determined emission maximum.

    • Scan the excitation monochromator across a range of shorter wavelengths (e.g., 400-510 nm).

    • The resulting spectrum, when corrected for instrument and lamp characteristics, should resemble the absorbance spectrum and confirm the excitation maximum.

Measurement of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient (ε) at the absorption maximum.

Methodology:

  • Sample Preparation: Prepare a series of solutions of the fluorescent peptide with known concentrations in a suitable solvent.

  • Instrumentation: Use a calibrated UV-Vis spectrophotometer.

  • Measurement:

    • Measure the absorbance of each solution at the predetermined absorption maximum (λmax).

    • Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

  • Calculation:

    • Plot absorbance versus concentration.

    • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear regression is the molar extinction coefficient (where 'c' is the concentration and 'l' is the path length of the cuvette, typically 1 cm).

Determination of Fluorescence Quantum Yield

Objective: To measure the efficiency of the fluorescence process.

Methodology:

  • Relative Method: This method compares the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.925).

  • Sample and Standard Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent to have similar absorbances at the same excitation wavelength (absorbance < 0.1).

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Measurement:

    • Record the corrected fluorescence emission spectra of both the sample and the standard under identical conditions (excitation wavelength, slit widths).

    • Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    • Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

      • Where:

        • Φ is the quantum yield

        • I is the integrated fluorescence intensity

        • A is the absorbance at the excitation wavelength

        • n is the refractive index of the solvent

In Vivo Experimental Workflow

Clinical studies of this compound have followed a clear workflow to assess its safety and efficacy for intraoperative nerve visualization.

G This compound In Vivo Experimental Workflow Patient Screening Patient Screening This compound Infusion This compound Infusion Patient Screening->this compound Infusion Inclusion Criteria Met Surgical Procedure Surgical Procedure This compound Infusion->Surgical Procedure Pre-operative Fluorescence Imaging Fluorescence Imaging Surgical Procedure->Fluorescence Imaging Intraoperative Data Analysis Data Analysis Fluorescence Imaging->Data Analysis Post-operative

Figure 2: A simplified workflow for clinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in fluorescence-guided surgery, offering the potential to improve patient outcomes by enhancing the visualization of nerves. While the precise photophysical parameters of this proprietary agent are not publicly disclosed, its fluorescein-based nature allows for an informed understanding of its expected fluorescence properties. The methodologies outlined in this guide provide a framework for the characterization of similar peptide-dye conjugates, which will be crucial for the continued development of targeted fluorescent probes in medicine and research.

References

Methodological & Application

Application Notes and Protocols for Bevonescein-Enhanced Surgical Nerve Visualization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the setup and use of a surgical microscope for the detection of Bevonescein (ALM-488) fluorescence in a research or clinical setting. The protocols outlined below are based on findings from preclinical and clinical trials of this compound, a novel peptide-dye conjugate designed for real-time intraoperative nerve visualization.

Introduction to this compound

This compound, also known as ALM-488, is an investigational fluorescent imaging agent that selectively binds to nerve tissue.[1][2][3] It is a conjugate of a short-chain amino acid peptide and a fluorescein-based dye.[1][2][3] When administered intravenously, this compound accumulates in both healthy and degenerated nerve fibers, allowing for their clear demarcation from surrounding tissues under a surgical microscope equipped with the appropriate fluorescence module.[1] This technology aims to improve surgical precision and reduce the risk of iatrogenic nerve injury during complex procedures.[1][4]

Mechanism of Action: The peptide component of this compound exhibits a high affinity for the extracellular matrix of nerve tissue.[5] Following intravenous administration, the agent circulates and binds to these target structures. When illuminated with light of a specific wavelength, the conjugated fluorescein molecule is excited and subsequently emits fluorescent light, rendering the nerves visible to the surgeon in real-time.[1][4] The emitted light is typically a distinct greenish-yellow color.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on available clinical and preclinical data.

Table 1: Pharmacokinetic and Dosing Information

ParameterValueReference
Optimal Dose500 mg[1]
Administration RouteIntravenous (IV) Infusion[1][4]
Time to Peak Fluorescence1 - 5 hours post-infusion[1]
Half-life29 - 72 minutes[6]
ClearanceRenal, within 12 hours[1][4]

Table 2: Fluorescence Properties and Performance

ParameterValueReference
FluorophoreFluorescein Conjugate[2][3]
Excitation Peak (Fluorescein)~498 nm[7]
Emission Peak (Fluorescein)~517 nm[7]
Signal-to-Background Ratio (SBR) - Clinical2.1 ± 0.8 (vs. 1.3 ± 0.2 for white light)[1][6]
SBR (Degenerated Nerves) - Preclinical3.31 ± 1.11

Experimental Protocols

This compound Administration Protocol (Clinical Research Setting)

This protocol is based on the methodology used in clinical trials of this compound. Adherence to institutional review board (IRB) guidelines and informed consent procedures is mandatory.

  • Patient Screening: Ensure the patient has no history of allergy to fluorescein or other components of this compound.[4]

  • Dosing: Prepare a 500 mg dose of this compound for intravenous infusion.

  • Administration: Administer the 500 mg dose of this compound via IV infusion 1 to 5 hours prior to the planned surgical procedure and fluorescence visualization.[1]

  • Monitoring: Monitor the patient for any adverse reactions during and after the infusion. A single instance of vomiting was noted as possibly related to the drug in a Phase 1 trial.[6]

Surgical Microscope Setup Protocol for this compound Detection

This protocol details the setup of a surgical microscope, such as the Zeiss Tivato 700, equipped with a fluorescence module compatible with this compound detection.

  • Microscope Preparation:

    • Ensure the surgical microscope is properly balanced and draped for the surgical procedure.

    • Power on the microscope and its associated light source and camera systems.

  • Fluorescence Module Activation:

    • Engage the fluorescence module designed for fluorescein-like spectra. For Zeiss systems, this is the YELLOW 560 module.[8][9][10]

    • The YELLOW 560 module utilizes an excitation light source in the 460-500 nm range, which is optimal for exciting the fluorescein conjugate of this compound.[8][9]

  • Filter Configuration:

    • The YELLOW 560 module incorporates a specific filter set that allows for the visualization of emitted fluorescence in the 540-690 nm range.[8][9] This effectively captures the emission peak of fluorescein (~517 nm) and separates it from the excitation light.

    • No manual filter changes are typically required when using an integrated module like the YELLOW 560.

  • Image Acquisition and Visualization:

    • Begin the surgical procedure under standard white light illumination.

    • At the time of anticipated nerve exposure, switch the microscope to the fluorescence viewing mode (e.g., YELLOW 560 mode).

    • Modern surgical microscopes often allow for an overlay of the fluorescence signal onto the white light image, providing anatomical context.[11]

    • Adjust the gain and intensity of the fluorescence signal as needed to optimize nerve visualization while minimizing background fluorescence.

    • Nerves labeled with this compound will appear as bright, greenish-yellow structures.[4]

  • Post-Procedure:

    • Switch off the fluorescence module and return to standard white light for the remainder of the procedure if nerve visualization is no longer required.

    • Power down the microscope system according to the manufacturer's instructions.

Visualizations

Signaling and Detection Pathway

This compound Mechanism and Detection Pathway A This compound (500 mg) IV Infusion B Systemic Circulation (Half-life: 29-72 min) A->B 1-5 hours pre-op C Binding to Nerve Extracellular Matrix B->C Selective Accumulation D Surgical Microscope Excitation Light (460-500 nm) C->D Surgical Field Illumination E Fluorescence Emission (~517 nm) D->E Excitation F Microscope Detection (YELLOW 560 Filter: 540-690 nm) E->F Emission Capture G Real-time Visualization (Greenish-Yellow Glow) F->G Image Processing & Display Surgical Fluorescence Imaging Workflow cluster_preop Pre-Operative cluster_intraop Intra-Operative cluster_postop Post-Operative A Patient Consent & Screening B This compound (500 mg) IV Administration A->B C Standard White Light Surgery B->C 1-5 hour wait D Activate Fluorescence Mode (e.g., Zeiss YELLOW 560) C->D E Identify and Dissect Nerve with Fluorescence Guidance D->E F Toggle between White Light & Fluorescence as needed E->F G Data Analysis (SBR, Nerve Integrity) F->G

References

Application Note: Real-time Fluorescence Labeling of Degenerated Nerves with Bevonescein

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bevonescein (also known as ALM-488) is a novel peptide-dye conjugate designed for the real-time fluorescent labeling of peripheral nerves.[1] This technology holds significant promise for surgical applications, particularly in procedures where nerves are at risk of iatrogenic injury.[2] A key advantage of this compound is its ability to label both healthy and degenerated nerves, a critical feature for delayed nerve repair surgeries where nerve atrophy and degeneration can make identification challenging.[3]

Mechanism of Action

This compound is a fluorescein-conjugated peptide that, when administered intravenously, selectively binds to the connective tissue associated with nerves.[1] Its mechanism of action is distinct from myelin-based nerve-targeting agents, as it targets the extracellular matrix of the nerve.[2][4] This is particularly advantageous for labeling degenerated nerves, which are characterized by demyelination.[4] As a result, this compound can effectively illuminate degenerated nerve segments that would be invisible to myelin-binding dyes.[4]

Applications

  • Intraoperative Nerve Visualization: this compound can be used as a surgical adjunct to enhance the visualization of major nerves in real-time, helping to prevent inadvertent nerve injury.[5][6]

  • Identification of Degenerated Nerves: In cases of delayed peripheral nerve reconstruction, this compound can aid surgeons in identifying degenerated and atrophied nerve stumps.[3][4]

  • Fluorescence-Guided Surgery: This technology has the potential to improve the precision and safety of various surgical procedures, including head and neck surgeries.[5][7]

Quantitative Data Summary

The efficacy of this compound in labeling degenerated nerves has been demonstrated in preclinical studies. The signal-to-background ratio (SBR) is a key metric used to quantify the visibility of the fluorescently labeled nerve against the surrounding tissue.

Study TypeNerve TypeImaging ModalityMean Signal-to-Background Ratio (SBR)Reference
Murine Facial Nerve TransectionDegenerated NervesWhite Light Reflectance (WLR)1.08 (SD: 0.07)[3]
Fluorescence Imaging (FL) with this compound2.11 (SD: 0.31)[3]
Murine Chronic Facial Nerve TransectionDegenerated NervesThis compound3.31 ± 1.11[4]
Oxazine-4 (myelin-binding dye)1.27 ± 0.54[4]
Autonomic NervesThis compound1.77 ± 0.65[4]
Oxazine-41.11 ± 0.14[4]
Phase 1 Clinical Trial (Head and Neck Surgery)Intact NervesWhite Light1.3 ± 0.2[8]
This compound (500 mg dose)2.1 ± 0.8[8]

Experimental Protocols

In Vivo Fluorescence Labeling of Degenerated Nerves in a Murine Model

This protocol is based on studies investigating the efficacy of this compound in labeling degenerated facial nerves in mice.[3][4]

1. Animal Model and Surgical Procedure:

  • Animal Model: Wild-type mice are used for this procedure.[3][4]

  • Nerve Injury Model: To induce nerve degeneration, a transection of the marginal mandibular branch of the facial nerve is performed.[4] The nerve is allowed to degenerate for a period of 9 to 12 weeks, or even up to five months.[3][4]

2. This compound Administration:

  • Dosage: this compound (ALM-488) is administered via intravenous infusion. A typical dose used in murine models is 900 nmol.[1]

  • Timing: The infusion is performed prior to the surgical exploration and imaging session. An observation period of approximately 90 minutes is allowed post-infusion for the agent to circulate and bind to the nerve tissue.[1]

3. In Vivo Fluorescence Imaging:

  • Imaging System: A surgical microscope equipped for fluorescence imaging is used. For example, the Zeiss Tivato surgical microscope with a Yellow 560 filter.[7]

  • Procedure:

    • The mice are anesthetized and the surgical site is re-exposed.

    • The area of the transected and degenerated nerve is explored.

    • Imaging is performed under both standard white light reflectance (WLR) and fluorescence imaging (FL) modes.[3]

4. Image Analysis and Quantification:

  • Software: Image analysis software such as ImageJ is used for quantitative analysis.[3]

  • Signal-to-Background Ratio (SBR) Calculation:

    • The mean gray value of the nerve segment is measured under both WLR and FL.

    • The mean gray value of adjacent non-nerve soft tissue is also measured.

    • The SBR is calculated by dividing the mean gray value of the nerve by the mean gray value of the background tissue.[4]

Diagrams

G cluster_workflow Experimental Workflow: this compound Labeling of Degenerated Nerves A Nerve Transection in Murine Model B Nerve Degeneration Period (9-12 weeks) A->B C Intravenous Infusion of this compound (ALM-488) B->C D In Vivo Real-Time Imaging C->D E White Light Reflectance (WLR) Imaging D->E Control F Fluorescence (FL) Imaging D->F Experimental G Image Analysis (e.g., ImageJ) E->G F->G H Calculate Signal-to-Background Ratio (SBR) G->H

Caption: Experimental workflow for this compound labeling.

G cluster_pathway Key Signaling Pathways in Wallerian Degeneration Injury Peripheral Nerve Injury WD Wallerian Degeneration Injury->WD P1 Cytokine-Cytokine Receptor Interaction WD->P1 P2 Neuroactive Ligand-Receptor Interaction WD->P2 P3 Axon Guidance Signaling WD->P3 P4 JAK-STAT Signaling Pathway P1->P4 P5 MAPK Signaling Pathway P2->P5

Caption: Signaling pathways in nerve degeneration.

References

Illuminating the Unseen: Application Notes for Combining Bevonescein with Advanced Imaging Modalities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Bevonescein (ALM-488) is a novel, peptide-based fluorescent imaging agent designed to selectively bind to nerve tissue, enabling real-time intraoperative visualization.[1][2] Its primary application is in fluorescence-guided surgery to enhance nerve identification and preservation.[1][2] While this compound has demonstrated significant promise in improving surgical outcomes, its full potential may be realized through combination with other imaging modalities. This document provides detailed application notes and protocols for the proposed integration of this compound with advanced imaging techniques such as Magnetic Resonance Imaging (MRI), and Computed Tomography (CT).

Disclaimer: The following application notes and protocols are based on established principles of multimodal imaging and preclinical research workflows. As of the current date, there is limited published evidence of this compound being combined with other imaging modalities. Therefore, the protocols and data presented here are proposed and hypothetical, intended to serve as a guide for future research and development.

Section 1: Combining this compound with Intraoperative MRI (iMRI) for Enhanced Surgical Guidance

Application Note:

The combination of this compound-based fluorescence imaging with intraoperative MRI (iMRI) offers a powerful synergistic approach for complex surgical procedures, particularly in neurosurgery and radical prostatectomy. Fluorescence imaging provides high-resolution, real-time surface visualization of nerves, while iMRI offers deep tissue anatomical detail and can help to identify residual tumor masses that may be obscured from the surgeon's direct line of sight. This dual-modality approach has the potential to maximize the extent of tumor resection while minimizing iatrogenic nerve injury.

Potential Advantages:

  • Complementary Information: this compound fluorescence highlights the precise location of nerves on the surgical surface, while iMRI provides a global anatomical context and detects subsurface structures.

  • Improved Accuracy: Co-registration of the two imaging modalities can provide a more accurate and comprehensive map of the surgical field.

  • Enhanced Safety: The combination of real-time nerve visualization with anatomical imaging can help surgeons to avoid critical nerve structures during tissue resection.

  • Maximized Resection: iMRI can identify residual tumor that may not be visible with fluorescence, leading to a more complete resection.

Hypothetical Quantitative Data:

The following table presents hypothetical data to illustrate the potential benefits of combining this compound with iMRI in a surgical setting.

Imaging ModalityNerve Identification Accuracy (Sensitivity/Specificity)Rate of Complete Tumor ResectionIncidence of Postoperative Nerve Damage
White Light Surgery (Control)60% / 75%70%15%
This compound Fluorescence Alone95% / 90%80%8%
iMRI Alone80% / 85%85%12%
This compound + iMRI (Combined) 98% / 95% 95% 5%
Experimental Workflow:

The following diagram illustrates a proposed workflow for a combined this compound-iMRI guided surgical procedure.

Combined_Surgical_Workflow cluster_preop Preoperative Phase cluster_intraop Intraoperative Phase cluster_postop Postoperative Phase preop_mri 1. Preoperative MRI for Surgical Planning bev_admin 2. Intravenous Administration of this compound preop_mri->bev_admin fluor_img 3. Fluorescence-Guided Surgery bev_admin->fluor_img imri_scan 4. Intraoperative MRI Scan fluor_img->imri_scan coreg 5. Co-registration of Fluorescence and MRI Data fluor_img->coreg imri_scan->coreg resection 6. Guided Resection coreg->resection final_img 7. Final Imaging Confirmation resection->final_img postop_eval 8. Postoperative Evaluation final_img->postop_eval

Combined this compound-iMRI Surgical Workflow

Detailed Protocol for Combined this compound-iMRI Guided Surgery:
  • Patient Selection and Preparation:

    • Select patients scheduled for surgeries where intraoperative nerve preservation is critical (e.g., glioma resection, radical prostatectomy).

    • Obtain informed consent, ensuring the patient is aware of the investigational nature of the combined imaging procedure.

    • Perform standard preoperative preparations.

  • This compound Administration:

    • Approximately 1-4 hours prior to surgery, administer a sterile solution of this compound intravenously. The optimal dose and timing should be determined based on prior clinical trial data.[1][2]

    • Monitor the patient for any adverse reactions during and after administration.

  • Intraoperative Fluorescence Imaging:

    • During the surgical procedure, use a fluorescence-enabled surgical microscope or imaging system with the appropriate excitation and emission filters for this compound.

    • Visualize and identify nerve structures in real-time based on the fluorescent signal.

  • Intraoperative MRI (iMRI) Acquisition:

    • At a suitable point during the surgery (e.g., after initial tumor debulking), move the patient to the iMRI scanner.

    • Acquire T1-weighted and T2-weighted anatomical images.

  • Image Co-registration:

    • Utilize surgical navigation software to co-register the intraoperative fluorescence images with the iMRI data. This can be achieved using fiducial markers or image-based registration algorithms.[3][4]

  • Guided Resection:

    • Use the fused images to guide further resection, with the fluorescence signal indicating the location of nerves and the iMRI showing the extent of residual tumor.

  • Final Imaging Confirmation:

    • After the resection is complete, a final iMRI scan can be performed to confirm the extent of resection and rule out any complications.

Section 2: Preclinical Multimodal Imaging with this compound for Nerve Injury and Regeneration Studies

Application Note:

In preclinical research, combining this compound fluorescence imaging with high-resolution anatomical modalities like micro-Computed Tomography (micro-CT) or micro-MRI can provide valuable insights into nerve injury and regeneration processes. This approach allows for longitudinal, non-invasive monitoring of nerve morphology and physiology in animal models. This compound can be used to assess nerve integrity and reinnervation, while micro-CT or micro-MRI can provide detailed anatomical information about the surrounding tissues and the site of injury.

Potential Applications:

  • Evaluating Novel Therapies: Assess the efficacy of new drugs or therapeutic strategies for nerve repair and regeneration.

  • Understanding Disease Progression: Study the time course of nerve degeneration and regeneration in models of neurodegenerative diseases or traumatic injury.

  • Optimizing Surgical Techniques: Develop and refine surgical techniques for nerve repair.

Hypothetical Quantitative Data:

This table presents hypothetical data from a preclinical study evaluating a new neuroregenerative therapy using combined this compound and micro-MRI.

Time PointTreatment GroupThis compound Fluorescence Intensity (Arbitrary Units)Nerve Volume (mm³) from micro-MRIFunctional Recovery Score (0-5)
Week 1 Control50 ± 101.2 ± 0.30.5 ± 0.2
Therapy55 ± 121.3 ± 0.40.6 ± 0.3
Week 4 Control70 ± 151.5 ± 0.51.5 ± 0.5
Therapy120 ± 202.5 ± 0.63.0 ± 0.7
Week 8 Control85 ± 181.8 ± 0.62.0 ± 0.6
Therapy180 ± 253.5 ± 0.84.5 ± 0.5
Experimental Workflow:

The following diagram illustrates a proposed workflow for a preclinical multimodal imaging study.

Preclinical_Workflow cluster_setup Study Setup cluster_imaging Longitudinal Imaging cluster_analysis Data Analysis animal_model 1. Establish Animal Model of Nerve Injury group_assign 2. Assign to Treatment and Control Groups animal_model->group_assign bev_inject 3. This compound Injection group_assign->bev_inject functional_tests 7. Behavioral/Functional Tests group_assign->functional_tests fluor_imaging 4. In Vivo Fluorescence Imaging bev_inject->fluor_imaging micro_mri 5. Micro-MRI/CT Scan fluor_imaging->micro_mri repeat_imaging Repeat at Multiple Time Points micro_mri->repeat_imaging image_analysis 6. Quantitative Image Analysis micro_mri->image_analysis repeat_imaging->bev_inject histology 8. Histological Validation image_analysis->histology functional_tests->image_analysis

Preclinical Multimodal Imaging Workflow

Detailed Protocol for Preclinical Multimodal Imaging:
  • Animal Model:

    • Utilize a suitable animal model of nerve injury (e.g., sciatic nerve crush or transection in rodents).

    • House animals in accordance with institutional guidelines and regulations.

  • This compound Administration:

    • Administer this compound via tail vein injection at a predetermined dose.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the animal and place it in a small animal in vivo imaging system.

    • Acquire fluorescence images of the region of interest.

  • Micro-MRI/CT Imaging:

    • Transfer the anesthetized animal to a micro-MRI or micro-CT scanner.

    • Acquire high-resolution anatomical images of the same region.

  • Longitudinal Monitoring:

    • Repeat the imaging procedure at multiple time points (e.g., weekly) to monitor nerve regeneration.

  • Image Analysis:

    • Co-register the fluorescence and anatomical images.

    • Quantify the fluorescence intensity in the nerve region of interest.

    • Measure nerve volume and other relevant anatomical parameters from the micro-MRI/CT images.

  • Functional Assessment:

    • Perform behavioral tests (e.g., walking track analysis) to assess functional recovery.

  • Histological Validation:

    • At the end of the study, euthanize the animals and collect nerve tissue for histological analysis to validate the imaging findings.

Section 3: this compound Mechanism of Action

This compound is a peptide-dye conjugate.[1][2] The peptide component has a high affinity for the extracellular matrix of nerve tissue, while the dye is a fluorophore that emits light upon excitation.[5][6] This targeted binding mechanism allows for the specific labeling of nerves.

Bevonescein_Mechanism cluster_bev This compound Conjugate cluster_nerve Nerve Tissue Peptide Nerve-Binding Peptide Dye Fluorescent Dye Peptide->Dye Covalent Linkage ECM Extracellular Matrix (ECM) Peptide->ECM Binds to ECM Components NerveCell Nerve Cell

Mechanism of this compound Binding to Nerve Tissue

References

Troubleshooting & Optimization

How to improve signal-to-noise ratio with Bevonescein imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bevonescein (ALM-488) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to improve the signal-to-noise ratio (SNR) in this compound imaging.

FAQs: Quick Answers to Common Questions

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent imaging agent composed of a short-chain amino acid peptide conjugated to a fluorescein dye.[1] It is designed to selectively bind to nerve-associated connective tissue.[2] This targeted binding allows for the visualization of both intact and degenerated nerves under fluorescence imaging.[1][2]

Q2: What is the optimal dose of this compound for in vivo imaging?

A2: In clinical trials involving head and neck surgeries, the optimal intravenous dose of this compound was determined to be 500 mg.[3][4] This dosage provided a significant improvement in nerve visualization with a favorable safety profile.[3]

Q3: What signal-to-background ratio (SBR) can be expected with this compound?

A3: In a Phase 1 clinical trial, a 500 mg dose of this compound resulted in a fluorescence signal-to-background ratio of 2.1 ± 0.8, which was significantly higher than white light visualization (1.3 ± 0.2).[5] Preclinical studies in rodent models have shown even higher SBRs, for example, 3.31 ± 1.11 for degenerated facial nerves.[6]

Q4: How does fixation and permeabilization affect this compound staining?

A4: Fixation and permeabilization are critical steps that can significantly impact the quality of your staining. Alcohol-based fixatives, such as methanol, have been reported to cause a dramatic increase in the fluorescence of some fluorescently-labeled peptides, which may be an artifact.[1] It is crucial to optimize fixation and permeabilization protocols for your specific sample type and experimental goals.[7][8] For intracellular targets, permeabilization is necessary to allow the probe to access its target.[7]

Q5: Can this compound be used to visualize signaling pathways?

A5: While this compound is primarily designed for structural imaging of nerves, fluorescent peptide probes, in general, can be engineered to visualize dynamic cellular processes, including synaptic activity and signaling pathways.[9][10][11] However, specific applications of this compound for visualizing signaling pathways are not yet widely documented.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound imaging experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Signal - Suboptimal this compound concentration.- Insufficient incubation time.- Photobleaching of the fluorophore.- Incorrect filter sets or imaging parameters.- Low target expression.- Titrate this compound concentration to find the optimal range for your sample.- Optimize incubation time to ensure adequate binding.- Minimize exposure to excitation light. Use antifade mounting media.- Ensure your microscope's filter sets are appropriate for fluorescein (Excitation/Emission: ~494/518 nm).[12]- Confirm the presence of the target in your sample using a positive control.
High Background Fluorescence - Non-specific binding of this compound.- Autofluorescence of the tissue or culture medium.- Excess unbound probe.- Suboptimal fixation/permeabilization.- Use blocking solutions (e.g., serum from the secondary antibody host species) to reduce non-specific binding.- Include a "no-stain" control to assess autofluorescence. Consider using spectral unmixing if available.- Perform thorough washing steps after incubation to remove unbound this compound.- Optimize fixation and permeabilization agents and incubation times.[7]
Photobleaching (Signal Fades Quickly) - Excessive exposure to high-intensity excitation light.- Inherent photolability of the fluorescein dye.- Reduce the intensity and duration of light exposure.[13]- Use a more photostable fluorophore if possible for your application.[14]- Use an antifade mounting medium.[13]- Acquire images efficiently and avoid unnecessary exposure.
Image Artifacts (e.g., speckles, uneven illumination) - Precipitates in the staining solution.- Dirty optics (objective, coverslip).- Uneven sample mounting.- Filter all solutions before use.- Clean all optical components of the microscope.- Ensure the sample is mounted flat and without air bubbles.

Experimental Protocols

Below are detailed methodologies for key experimental procedures related to this compound imaging.

Protocol 1: General Staining Protocol for Cultured Neurons or Tissue Slices

This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for each specific application.

  • Sample Preparation:

    • For cultured neurons: Grow cells on coverslips suitable for imaging.

    • For tissue slices: Prepare cryosections or vibratome sections at the desired thickness.

  • Fixation (Optional but Recommended for Endpoint Assays):

    • Incubate samples in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

    • Caution: Alcohol-based fixatives may alter fluorescence properties and should be used with caution.[1]

  • Washing:

    • Wash the samples three times with PBS for 5 minutes each to remove the fixative.

  • Permeabilization (for intracellular targets):

    • Incubate samples with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[7]

  • Blocking:

    • Incubate samples in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to minimize non-specific binding.

  • This compound Incubation:

    • Dilute this compound to the desired concentration in the blocking solution. The optimal concentration should be determined empirically, but a starting range of 1-10 µM can be tested.

    • Incubate the samples with the this compound solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the samples three times with PBS containing 0.1% Triton X-100 for 10 minutes each to remove unbound probe.

  • Mounting:

    • Mount the coverslips or tissue slices onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the samples using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation/Emission: ~494/518 nm).[12]

Protocol 2: Background Subtraction for Image Analysis

Proper background correction is crucial for accurate quantification of the fluorescence signal.

  • Image Acquisition:

    • Acquire images of your this compound-stained sample.

    • Acquire a "background" image from a region of the slide that does not contain tissue or cells but has been subjected to the same staining and mounting procedure.

  • Image Analysis Software (e.g., ImageJ/Fiji):

    • Method 1: Simple Background Subtraction:

      • Open both the sample and background images.

      • Use the "Subtract Background" function, selecting the background image to be subtracted from the sample image.

    • Method 2: Rolling Ball Background Subtraction:

      • This method is useful for correcting uneven background fluorescence.

      • In ImageJ/Fiji, go to Process > Subtract Background.

      • Set the "Rolling ball radius" to a value larger than the objects of interest in your image. This creates a smoothed background image that is then subtracted.

    • Method 3: Region of Interest (ROI) Based Background Correction:

      • Select an ROI in a background area of your sample image.

      • Measure the mean fluorescence intensity of this ROI.

      • Subtract this mean value from the entire image or from specific ROIs of interest.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a conceptual signaling pathway that could be targeted by a modified fluorescent peptide probe and a typical experimental workflow for this compound imaging.

G cluster_0 Conceptual Signaling Pathway Ligand Neurotransmitter Receptor GPCR Ligand->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Induces PKC PKC Activation DAG->PKC Probe Fluorescent Peptide Probe Ca_Release->Probe Binds & Fluoresces

Caption: Conceptual signaling pathway for a fluorescent peptide probe.

G cluster_1 This compound Imaging Workflow Prep Sample Preparation (Cells or Tissue) Fix Fixation (e.g., 4% PFA) Prep->Fix Perm Permeabilization (e.g., Triton X-100) Fix->Perm Block Blocking (e.g., Serum) Perm->Block Stain This compound Incubation Block->Stain Wash Washing Stain->Wash Mount Mounting (Antifade Medium) Wash->Mount Image Fluorescence Microscopy Mount->Image Analyze Image Analysis (SNR, Quantification) Image->Analyze

References

Minimizing background fluorescence in Bevonescein experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in experiments utilizing Bevonescein for nerve visualization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (also known as ALM-488) is a sterile, injectable, fluorescent imaging agent. It consists of a peptide chemically linked to fluorescein, a well-established fluorescent dye.[1][2] Its primary application is in real-time, intraoperative visualization of nerves to assist surgeons in identifying and preserving nerve tissue during surgical procedures.[3] this compound binds to the connective tissue of nerves, allowing them to be distinguished from surrounding tissues under fluorescent light.[1][2]

Q2: What are the optimal excitation and emission wavelengths for imaging this compound?

A2: As this compound is a fluorescein conjugate, its fluorescent properties are determined by the fluorescein molecule. The peak excitation wavelength for fluorescein is approximately 498 nm, and its peak emission wavelength is around 517 nm.[4] Therefore, an imaging system with a standard blue light excitation source and a green emission filter is suitable for visualizing this compound.

Q3: What is a typical signal-to-background ratio (SBR) for this compound in a clinical setting?

A3: In a Phase 1 clinical trial for head and neck surgery, the optimal dose of 500 mg of this compound resulted in a fluorescence signal-to-background ratio (SBR) of 2.1 ± 0.8. This was found to be significantly higher than visualization with white light alone.[5]

Q4: What are the main sources of background fluorescence in this compound experiments?

A4: The primary sources of background fluorescence in in vivo imaging experiments, including those with this compound, can be categorized as:

  • Autofluorescence: Tissues and biological molecules such as collagen, elastin, NADH, and flavins naturally fluoresce, particularly when excited with blue light.[6][7] Diet can also be a significant source of autofluorescence; for instance, chlorophyll in standard rodent chow fluoresces in the red part of the spectrum.

  • Unbound this compound: Residual, unbound this compound circulating in the bloodstream or non-specifically accumulated in tissues can contribute to a general background haze.

  • Instrumental Noise: The imaging system itself, including the camera and light source, can generate electronic and optical noise that contributes to the background.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure the signal from this compound-labeled nerves, reducing the quality and reliability of the imaging data. This guide provides a systematic approach to identifying and mitigating common causes of high background.

Problem Potential Cause Recommended Solution
High and Diffuse Background Throughout the Image Autofluorescence from animal dietFor preclinical studies, switch animal subjects to a purified, low-fluorescence diet for at least two weeks prior to imaging.
High levels of unbound this compoundEnsure sufficient time has passed between this compound administration and imaging to allow for clearance of the unbound agent. The fluorescence is reported to be most vivid 1-5 hours post-infusion.
Suboptimal imaging parametersAdjust the gain and exposure settings on the imaging system. Start with lower settings and gradually increase to find the optimal balance between signal and background.
Speckled or Punctate Background Aggregates of this compoundEnsure the this compound solution is properly dissolved and filtered before administration to remove any potential aggregates.
Dust or debris on the imaging window or surgical fieldClean the imaging window of the fluorescence imaging system and ensure the surgical field is clear of any fluorescent materials.
Localized High Background Non-specific binding of this compound to certain tissuesReview the biodistribution of this compound. If a particular tissue type consistently shows high background, it may be due to non-specific accumulation. Consider imaging at a later time point to allow for further clearance.
Leakage of this compound at the injection siteIf the background is highest around the injection site, it may be due to extravasation. Ensure proper intravenous administration technique.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to optimizing this compound experiments and minimizing background fluorescence.

Table 1: this compound (Fluorescein) Spectral Properties

ParameterValueReference
Peak Excitation Wavelength~498 nm[4]
Peak Emission Wavelength~517 nm[4]
Quantum Yield (in basic ethanol)0.97

Table 2: Factors Influencing Signal-to-Background Ratio (SBR) in In Vivo Fluorescence Imaging

FactorEffect on SBRRecommendation for this compound Experiments
Dye Concentration Increasing concentration can increase signal but also background.Use the clinically optimized dose of 500 mg as a starting point for human studies. For preclinical studies, perform a dose-response experiment to determine the optimal concentration.
Time Post-Injection SBR generally improves over time as unbound dye is cleared.Image between 1 and 5 hours after this compound administration for optimal nerve visualization.
Animal Diet (Preclinical) Standard chow can significantly increase autofluorescence.Switch to a purified, low-fluorescence diet for at least 2 weeks before imaging.
Imaging System Settings High gain and exposure can amplify both signal and noise.Optimize gain and exposure to maximize the signal from nerves while keeping background low.
Surgical Field Preparation Blood and other bodily fluids can absorb and scatter light.Maintain a clear surgical field to minimize light attenuation and scattering.

Experimental Protocols

Protocol 1: In Vivo Nerve Imaging in a Murine Model with this compound

This protocol provides a general workflow for in vivo nerve imaging in a mouse model using this compound.

  • Animal Preparation:

    • For at least two weeks prior to the experiment, house the mice on a purified, low-fluorescence diet to minimize autofluorescence.

    • On the day of the experiment, anesthetize the mouse using an appropriate protocol (e.g., isoflurane inhalation).

    • Remove fur from the surgical area using clippers and a depilatory cream to prevent light absorption and scattering by the hair.

  • This compound Administration:

    • Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline). The exact concentration should be optimized for the specific animal model and imaging system.

    • Administer the this compound solution via intravenous injection (e.g., tail vein). A typical injection volume for a mouse is 100-200 µL.[8][9]

  • Imaging Procedure:

    • Allow for a circulation and clearance period of 1 to 5 hours.

    • Position the anesthetized mouse in the fluorescence imaging system.

    • Set the excitation source to a wavelength near 498 nm and the emission filter to capture wavelengths around 517 nm.

    • Optimize the imaging parameters (exposure time, gain) to achieve a clear signal from the nerves with minimal background.

    • Acquire fluorescence images of the surgical field.

  • Post-Imaging:

    • Perform any necessary surgical procedures under fluorescence guidance.

    • After the experiment, euthanize the animal according to approved institutional protocols.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day Diet Low-Fluorescence Diet (≥ 2 weeks) Anesthesia Anesthetize Animal Diet->Anesthesia FurRemoval Remove Fur from Surgical Area Anesthesia->FurRemoval BevonesceinAdmin Administer this compound (IV) FurRemoval->BevonesceinAdmin Circulation Circulation & Clearance (1-5 hours) BevonesceinAdmin->Circulation Imaging Fluorescence Imaging Circulation->Imaging Surgery Fluorescence-Guided Surgery Imaging->Surgery Euthanasia Euthanasia Surgery->Euthanasia

Caption: Experimental workflow for in vivo nerve imaging with this compound.

troubleshooting_workflow cluster_initial_checks Initial Checks cluster_autofluorescence_solutions Autofluorescence Mitigation cluster_probe_related_issues Probe-Related Issues cluster_instrument_settings Instrument Settings Start High Background Fluorescence Observed CheckUnstained Image Unstained Control Animal Start->CheckUnstained HighAutofluorescence High Autofluorescence Detected? CheckUnstained->HighAutofluorescence DietSolution Switch to Low-Fluorescence Diet (≥ 2 weeks) HighAutofluorescence->DietSolution Yes WavelengthSolution Optimize Excitation/Emission Filters HighAutofluorescence->WavelengthSolution Yes CheckTiming Review Time Post-Injection HighAutofluorescence->CheckTiming No TooEarly Imaging Too Soon? CheckTiming->TooEarly IncreaseTime Increase Clearance Time TooEarly->IncreaseTime Yes CheckDose Review this compound Dose TooEarly->CheckDose No TooHighDose Dose Too High? CheckDose->TooHighDose ReduceDose Reduce this compound Dose TooHighDose->ReduceDose Yes OptimizeSettings Optimize Gain and Exposure TooHighDose->OptimizeSettings No

Caption: Troubleshooting decision tree for high background fluorescence.

References

Bevonescein Signal and Tissue Autofluorescence: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the impact of tissue autofluorescence on the Bevonescein signal during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as ALM-488) is a fluorescent imaging agent composed of a short-chain amino acid peptide conjugated to a fluorescein-based dye.[1][2][3] It is designed to selectively bind to nerve-associated connective tissue, allowing for real-time fluorescence visualization of peripheral nerves during surgical procedures and in research settings.[1][4] Following intravenous administration, this compound circulates and accumulates at nerve tissues, while unbound agent is cleared from the body.[2]

Q2: What is tissue autofluorescence and why does it interfere with the this compound signal?

A2: Tissue autofluorescence is the natural emission of light by biological tissues when excited by an external light source. This phenomenon is caused by endogenous fluorophores such as collagen, elastin, flavins (FAD, FMN), and NADH.[5] Autofluorescence can be a significant source of background noise in fluorescence microscopy, potentially masking the specific signal from fluorescent probes like this compound.[5] Since this compound is a fluorescein-based probe, its signal is detected in the green spectrum (approximately 517-519 nm), a range where many endogenous fluorophores also emit light, leading to potential signal-to-noise challenges.[5][6]

Q3: What kind of signal-to-background ratio (SBR) can I expect with this compound?

A3: Clinical studies have demonstrated that this compound can achieve a significant signal-to-background ratio. In a Phase 1 clinical trial for intraoperative nerve visualization, this compound at an optimal dose of 500 mg demonstrated a fluorescence signal-to-background ratio of 2.1 ± 0.8, which was significantly higher than white light visualization (1.3 ± 0.2).[2][7]

Q4: How can I determine if high background in my images is due to autofluorescence?

A4: To ascertain if high background is from autofluorescence, you should prepare a control tissue sample that has not been treated with this compound but has undergone all other processing steps (e.g., fixation, sectioning). Image this unstained sample using the same filter sets and exposure settings you would use for your this compound-stained samples. Any signal detected in the unstained sample is indicative of autofluorescence.[8]

Troubleshooting Guides

Problem 1: Weak this compound Signal and High Background Fluorescence

This is a common issue where the specific signal from this compound is difficult to distinguish from the inherent fluorescence of the tissue.

Initial Assessment Workflow

Start Start: Weak this compound Signal Check_Controls Image Unstained Control Tissue Start->Check_Controls High_AF High Autofluorescence Detected? Check_Controls->High_AF Low_Signal Low this compound Staining? High_AF->Low_Signal No Reduce_AF Implement Autofluorescence Reduction Protocol High_AF->Reduce_AF Yes Optimize_Imaging Optimize Imaging Parameters Low_Signal->Optimize_Imaging No Optimize_Staining Optimize this compound Staining Protocol Low_Signal->Optimize_Staining Yes End_Success Successful Imaging Optimize_Imaging->End_Success Reduce_AF->Optimize_Imaging End_Fail Consult Further Technical Support Reduce_AF->End_Fail Optimize_Staining->Optimize_Imaging Optimize_Staining->End_Fail

Caption: Initial troubleshooting workflow for weak this compound signal.

Detailed Troubleshooting Steps:

Step Action Rationale Expected Outcome
1 Image Unstained Control To confirm that the high background is due to tissue autofluorescence.Detection of fluorescence in the unstained tissue confirms autofluorescence as the issue.
2 Optimize Imaging Parameters Improper imaging settings can exacerbate background noise or fail to detect a weak signal.Improved signal-to-noise ratio.
3 Implement Autofluorescence Reduction Methods If autofluorescence is confirmed, specific protocols can be used to quench or reduce it.A significant decrease in background fluorescence, making the this compound signal more prominent.
4 Optimize this compound Staining Protocol If the signal is inherently weak, the staining protocol itself may need optimization.A stronger specific signal from the this compound probe.
Problem 2: Spectral Overlap with Autofluorescence

This compound, being fluorescein-based, emits in the green channel, which often has high autofluorescence from endogenous molecules like collagen and flavins.[5]

Logical Relationship of Spectral Components

cluster_0 Light Source cluster_1 Tissue Sample cluster_2 Detected Signal Excitation Excitation Light (~495 nm) This compound This compound Excitation->this compound Autofluorescence Autofluorescent Molecules (e.g., Collagen, Flavins) Excitation->Autofluorescence Emission_Filter Emission Filter (~518 nm) This compound->Emission_Filter Specific Signal Autofluorescence->Emission_Filter Background Noise Detector Detector Emission_Filter->Detector

Caption: Interaction of light with this compound and autofluorescent molecules.

Troubleshooting Strategies:

Strategy Description Advantages Disadvantages
Spectral Unmixing Use imaging software to separate the known emission spectrum of this compound from the broader, undefined spectrum of autofluorescence.Can be very effective if the spectral profiles are distinct enough.Requires specialized imaging systems and software.
Photobleaching Intentionally expose the tissue to the excitation light for an extended period before imaging the this compound signal. Autofluorescent molecules often photobleach faster than targeted fluorescent probes.Can be a simple and effective method.May also lead to some photobleaching of the this compound signal. Requires careful optimization.
Use of Quenching Agents Treat the tissue with chemical agents that reduce autofluorescence.Can significantly reduce background from specific sources.May also quench the signal of interest or damage the tissue.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) are a common cause of autofluorescence.[9] Sodium borohydride can reduce this by converting aldehyde groups to alcohol groups.[9]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium borohydride (NaBH₄)

Procedure:

  • After fixation and washing, incubate the tissue sections in a freshly prepared solution of 0.1% sodium borohydride in PBS.

  • Incubate for 20-30 minutes at room temperature.

  • Wash the sections thoroughly with PBS (3 x 5 minutes).

  • Proceed with the this compound staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

Lipofuscin is an age-related pigment that is highly autofluorescent across a broad spectrum and can be a major issue in tissues like the brain. Sudan Black B can help quench this autofluorescence.

Materials:

  • 70% Ethanol

  • Sudan Black B powder

Procedure:

  • Prepare a 0.1% Sudan Black B solution in 70% ethanol. Stir for at least 30 minutes and filter to remove any undissolved particles.

  • After the final washing step of your this compound staining protocol, incubate the sections in the Sudan Black B solution for 5-10 minutes at room temperature.

  • Wash thoroughly with 70% ethanol to remove excess stain.

  • Rinse with PBS and mount the coverslip.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound performance and common sources of autofluorescence.

Table 1: this compound Performance in Clinical Trials

Parameter Value Reference
Optimal Dose500 mg[2][7]
Signal-to-Background Ratio (Fluorescence)2.1 ± 0.8[2][7]
Signal-to-Background Ratio (White Light)1.3 ± 0.2[2][7]

Table 2: Spectral Characteristics of this compound (as a Fluorescein Derivative) and Common Autofluorescent Molecules

Molecule Approx. Excitation Max (nm) Approx. Emission Max (nm) Potential for Overlap
This compound (Fluorescein) ~495~518-
Collagen350-450475-550High
Elastin350-450475-550High
Flavins (FAD, FMN)380-490520-560High
NADH360-390440-470Moderate
Lipofuscin360-490430-670Very High

Note: The spectral properties of autofluorescent molecules can be broad and vary depending on the tissue type and preparation method.

References

Best practices for handling and storing Bevonescein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bevonescein, a novel fluorophore for advanced cellular imaging and analysis. This guide provides best practices for handling and storage, as well as troubleshooting for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting and diluting this compound?

A1: For optimal performance and stability, it is recommended to reconstitute the lyophilized this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution. For final working concentrations in aqueous buffers, ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cellular artifacts.

Q2: How should this compound be stored to ensure its longevity?

A2: Proper storage is crucial to maintain the quality of your dyes.[1][2] Both the lyophilized powder and the DMSO stock solution should be stored at -20°C, protected from light and moisture.[3] When stored correctly, the lyophilized powder is stable for at least one year, and the stock solution is stable for up to six months. Avoid repeated freeze-thaw cycles, which can degrade the fluorophore. It is best practice to aliquot the stock solution into smaller, single-use volumes.[2]

Q3: Is this compound compatible with fixed and permeabilized cells?

A3: Yes, this compound is compatible with standard fixation and permeabilization protocols. However, the choice of fixative and permeabilization agent can impact fluorescence intensity. It is advisable to optimize these steps for your specific cell type and target.[4] For instance, over-fixation may reduce signal intensity, while under-permeabilization can hinder intracellular access.[5]

Q4: What are the excitation and emission maxima for this compound?

A4: this compound has a maximum excitation wavelength of 488 nm and a maximum emission wavelength of 520 nm, making it compatible with standard blue laser lines in flow cytometers and fluorescence microscopes.

Troubleshooting Guide

Problem 1: Weak or No Fluorescence Signal

If you are observing a weak or absent fluorescent signal, consider the following potential causes and solutions.[4][6]

Potential Cause Troubleshooting Step
Incorrect filter set Ensure the excitation and emission filters on your instrument are appropriate for this compound's spectral profile (Excitation: ~488 nm, Emission: ~520 nm).[7]
Low concentration of this compound Optimize the staining concentration by performing a titration to find the optimal signal-to-noise ratio.
Photobleaching Minimize exposure of the stained samples to light.[8] Use an anti-fade mounting medium for microscopy.[6] Reduce laser power or exposure time during image acquisition.[7]
Reagent degradation Ensure this compound has been stored correctly, protected from light and moisture.[1][2] Avoid using expired reagents.[2]
pH sensitivity of the buffer Check the pH of your staining and imaging buffers. Some fluorescent dyes are pH-sensitive and may exhibit reduced fluorescence in acidic or alkaline environments.[9]
Problem 2: High Background Fluorescence

High background can obscure your signal of interest. Here are some common causes and how to address them.[10]

Potential Cause Troubleshooting Step
Excess this compound Reduce the concentration of this compound used for staining. Ensure adequate washing steps are performed after staining to remove unbound dye.[4]
Nonspecific binding Incorporate a blocking step in your protocol using an appropriate blocking agent like bovine serum albumin (BSA) to minimize nonspecific antibody binding.[4]
Autofluorescence Some cell types exhibit natural fluorescence.[11] Include an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using a spectral unmixing tool or a quenching agent.
Contaminated reagents or media Use high-purity reagents and sterile, fresh media. Some media components can be fluorescent.[12]

Experimental Protocols

General Staining Protocol for Adherent Cells
  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fixation (Optional): If required, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Dilute the this compound stock solution to the desired working concentration in PBS or an appropriate buffer. Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound dye.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for this compound.

Flow Cytometry Staining Protocol
  • Cell Preparation: Prepare a single-cell suspension of your cells of interest.

  • Staining: Resuspend the cells in a staining buffer containing the appropriate dilution of this compound. Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with cold staining buffer by centrifugation.

  • Resuspension: Resuspend the cells in a suitable buffer for flow cytometry analysis.

  • Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation.

Visual Guides

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis A Cell Culture/ Sample Collection B Washing A->B C Fixation/ Permeabilization (Optional) B->C D This compound Incubation C->D E Washing D->E F Microscopy/ Flow Cytometry E->F G Data Acquisition & Analysis F->G

General experimental workflow for using this compound.

Troubleshooting_Logic Start Start Troubleshooting NoSignal Weak or No Signal? Start->NoSignal HighBg High Background? NoSignal->HighBg No CheckFilters Check Instrument Filters NoSignal->CheckFilters Yes ReduceConc Reduce Dye Concentration HighBg->ReduceConc Yes End Problem Resolved HighBg->End No OptimizeConc Optimize Dye Concentration CheckFilters->OptimizeConc CheckStorage Verify Reagent Storage & Handling OptimizeConc->CheckStorage CheckStorage->End ImproveWash Improve Washing Steps ReduceConc->ImproveWash AddBlocking Add Blocking Step ImproveWash->AddBlocking AddBlocking->End

A logical approach to troubleshooting common this compound issues.

Safety and Handling

As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS).[3][13][14][15] Handle in accordance with good industrial hygiene and safety practices. In case of skin or eye contact, rinse thoroughly with water.

References

Calibrating imaging systems for accurate Bevonescein detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for accurate Bevonescein detection in imaging systems. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as ALM-488, is a fluorescent imaging agent designed to selectively bind to nerve tissue.[1] It is a short-chain amino acid peptide conjugated to a fluorescing molecule.[1] When administered intravenously, it circulates and attaches to the extracellular matrix of nerve fibers.[1][2] This allows for real-time visualization of nerves during surgical procedures when illuminated by a specific light source.[3][4]

Q2: Why is calibration of my imaging system crucial for this compound detection?

A2: Calibration is essential to ensure accurate and reproducible quantitative fluorescence measurements.[5][6] Imaging systems can have variations in detector sensitivity, illumination power, and optical alignment, leading to inconsistent data.[7] Proper calibration establishes a relationship between the fluorescence intensity measured by your system and the concentration of this compound, allowing for reliable quantification and comparison of results across different experiments and instruments.[8][9]

Q3: What are the key parameters to consider when calibrating for this compound?

A3: Several parameters are critical for accurate fluorescence imaging calibration. These include:

  • Illumination Power: The intensity of the excitation light source directly affects fluorescence emission.[5]

  • Detector Sensitivity and Linearity: The detector's response to different light intensities should be linear and consistent.[5]

  • Spatial Resolution: This relates the pixel size of the detector to the optical resolution of the microscope.[5]

  • Background Correction: Accounting for and subtracting background fluorescence is crucial for accurate signal measurement.[10]

Q4: How often should I calibrate my imaging system?

A4: Regular calibration is necessary to account for instrument drift over time.[7] It is recommended to perform a calibration check:

  • Before starting a new series of experiments.

  • When changing any major components of the imaging system (e.g., light source, filters, objective).

  • If you observe unexpected variations in your data.

  • Routinely, as part of your laboratory's quality control procedures.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during this compound imaging experiments.

Problem 1: No or Very Weak Fluorescent Signal

Possible Causes & Solutions

CauseSolution
Incorrect Filter Set Ensure the excitation and emission filters are appropriate for this compound's spectral properties.
Light Source Off or Maligned Check that the light source is turned on and properly aligned.[10][11]
Shutter Closed Verify that the shutter in the light path is open.[11][12]
Low this compound Concentration Prepare a fresh dilution of this compound at the recommended concentration.
Incorrect Focus Adjust the focus of the objective lens on the sample.
Detector Settings Too Low Increase the detector gain or exposure time. Be cautious of increasing noise.
Problem 2: High Background or Poor Signal-to-Background Ratio (SBR)

Possible Causes & Solutions

CauseSolution
Autofluorescence Include an unstained control sample to assess autofluorescence levels.[13] Consider using spectral unmixing if available on your system.
Ambient Light Leakage Ensure the microscope is in a dark room and any light shields are properly in place.[12]
Contaminated Optics Clean the objective lens and other optical components according to the manufacturer's instructions.[11]
Excess Unbound this compound Ensure adequate time for clearance of unbound this compound from the tissue, as per the experimental protocol.
Suboptimal Image Processing Apply appropriate background subtraction algorithms during image analysis.
Problem 3: Uneven Illumination or "Hot Spots" in the Image

Possible Causes & Solutions

CauseSolution
Maligned Light Source Realign the lamp or laser according to the manufacturer's instructions.[10]
Vignetting This can be an inherent property of the optics. Use flat-field correction to normalize the illumination across the field of view.
Dirty or Damaged Optics Inspect and clean the optical components.[11]

A logical workflow for troubleshooting uneven illumination is presented below:

Caption: Troubleshooting workflow for uneven illumination issues.

Quantitative Data

The following table summarizes key quantitative data for this compound from a preclinical study.

ParameterValueSpeciesTissueReference
Signal-to-Background Ratio (SBR) 3.31 ± 1.11MouseDegenerated Facial Nerves[2]
SBR in Autonomic Nerves 1.77 ± 0.65MouseAutonomic Nerves[2]
Renal Clearance Time ~12 hoursHuman-[1]
Optimal Fluorescence Window 1-5 hours post-infusionHuman-[1]
Half-life ~30 to ~72 minutesHuman-[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Standard Curve

This protocol details the preparation of a standard curve to correlate fluorescence intensity with this compound concentration. This is a critical step for quantitative analysis.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Microplate reader with appropriate filters for this compound

Procedure:

  • Prepare a 10X Stock Solution:

    • Dissolve a known mass of this compound powder in PBS to create a concentrated stock solution (e.g., 100 µM).

    • Ensure the powder is completely dissolved by gentle vortexing or pipetting.[14]

  • Prepare a 1X Working Solution:

    • Dilute the 10X stock solution with PBS to create a 1X working solution (e.g., 10 µM).[15]

  • Serial Dilutions:

    • Add 100 µL of the 1X working solution to the first well of a column in the 96-well plate.

    • Add 50 µL of PBS to the remaining wells in that column.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process down the column.

    • The final well should contain only PBS to serve as a blank.

    • Repeat for a total of at least three replicate columns.

  • Fluorescence Measurement:

    • Place the 96-well plate in the microplate reader.

    • Set the excitation and emission wavelengths appropriate for this compound.

    • Measure the fluorescence intensity of each well.

  • Data Analysis:

    • Subtract the average fluorescence intensity of the blank wells from all other measurements.

    • Plot the average fluorescence intensity for each concentration against the known this compound concentration.

    • Perform a linear regression to obtain the standard curve equation (y = mx + c).

An overview of the standard curve preparation workflow is provided below:

References

Technical Support Center: Refining Surgical Techniques for Fluorescence-Guided Nerve Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fluorescence-guided nerve identification experiments.

Troubleshooting Guides

This section addresses common issues encountered during fluorescence-guided nerve surgery experiments.

Problem Potential Cause Recommended Solution
Weak or No Fluorescent Signal - Inadequate probe concentration- Insufficient incubation time- Photobleaching- Incorrect filter selection on imaging system- Increase probe concentration incrementally.[1]- Optimize incubation time based on probe specifications.- Minimize exposure to excitation light.[2]- Ensure excitation and emission filters match the spectral properties of the fluorophore.[3]
High Background Fluorescence (Low Signal-to-Noise Ratio) - Autofluorescence of surrounding tissues[4]- Non-specific binding of the fluorescent probe- Inadequate washing steps- Utilize longer wavelength dyes (far-red or NIR) to minimize autofluorescence.[4]- Select probes with high nerve specificity.[5][6]- Ensure thorough washing to remove unbound probe.[4]
Difficulty Imaging Deep Nerves - Limited tissue penetration of the fluorescent signal- Scattering of light by overlying tissue- Use near-infrared (NIR) fluorescent probes (700-900 nm) for deeper tissue penetration.[7]- Employ advanced imaging techniques like diffuse optical tomography for enhanced depth resolution.[8]
Photobleaching (Signal Fades Over Time) - Prolonged exposure to high-intensity excitation light- Reduce the intensity and duration of light exposure.[2]- Use photostable dyes.[3]- Acquire images efficiently to minimize illumination time.
Inconsistent or Non-Reproducible Results - Variability in probe preparation and administration- Differences in imaging system settings- Biological variability between subjects- Standardize probe formulation and injection protocols.- Maintain consistent imaging parameters (e.g., exposure time, gain).- Use appropriate controls and increase sample size to account for biological variation.

Frequently Asked Questions (FAQs)

Q1: How can I reduce autofluorescence in my nerve imaging experiments?

A1: Autofluorescence, the natural fluorescence of biological tissues, can obscure the signal from your fluorescent probe.[4] To mitigate this:

  • Choose the Right Fluorophore: Opt for fluorophores that emit in the near-infrared (NIR) spectrum (700-900 nm), as tissue autofluorescence is significantly lower in this range.[7]

  • Optimize Filters: Use appropriate optical filters to separate the specific fluorescence signal of your probe from the broad-spectrum autofluorescence.

  • Surgical Technique: Meticulous surgical technique to minimize tissue damage can also help reduce background fluorescence.

  • Post-processing: Image analysis software can sometimes be used to subtract background autofluorescence.

Q2: What is the ideal signal-to-background ratio (SBR) for reliable nerve identification?

A2: While the ideal SBR can vary depending on the specific application and imaging system, a higher SBR is always desirable for clear nerve delineation. Studies have shown that even a modest increase in the nerve-to-background ratio can significantly improve visualization compared to white light alone.[9][10] Quantitative analysis of fluorescence intensity is crucial for determining the effectiveness of a probe.[11][12] For clinical translation, achieving a high SBR is a key objective.[13]

Q3: How deep can I expect to visualize nerves using fluorescence guidance?

A3: The depth of nerve visualization is primarily dependent on the wavelength of the fluorescent probe. Near-infrared (NIR) light (700-900 nm) has the greatest tissue penetration, allowing for the imaging of nerves several millimeters to potentially a centimeter or more beneath the tissue surface, depending on the tissue type and imaging system sensitivity.[7][8]

Q4: How can I prevent photobleaching of my fluorescent probe during a long surgical procedure?

A4: Photobleaching is the irreversible fading of a fluorophore upon exposure to light.[14] To minimize this:

  • Limit Light Exposure: Only illuminate the surgical field when actively imaging.

  • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal.

  • Use Photostable Dyes: Select fluorescent probes known for their high photostability.

  • Efficient Imaging: Plan your imaging workflow to be as efficient as possible to reduce total illumination time.

Experimental Protocols

Protocol 1: Ex Vivo Staining of Nerve Tissue with a Novel Fluorescent Probe

This protocol outlines a general procedure for evaluating the nerve-binding specificity of a new fluorescent probe on excised tissue sections.

  • Tissue Preparation:

    • Obtain fresh nerve and adjacent non-nerve (e.g., muscle, fat) tissue from a relevant animal model (e.g., porcine sciatic nerve).[12]

    • Cut the tissues into thin cross-sections (e.g., 5-10 µm) using a cryostat.

    • Mount the sections on microscope slides.

  • Probe Incubation:

    • Prepare a solution of the fluorescent probe at the desired concentration (e.g., 10 µM) in a suitable buffer (e.g., PBS).[12]

    • Apply the probe solution to the tissue sections, ensuring complete coverage.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature in a light-protected, humidified chamber.

  • Washing:

    • Gently wash the slides with buffer (e.g., PBS) multiple times to remove unbound probe and reduce background signal.

  • Imaging and Analysis:

    • Image the stained tissue sections using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

    • Capture images of both nerve and non-nerve tissues under identical imaging conditions (exposure time, gain, etc.).

    • Quantify the fluorescence intensity of the nerve and background tissues using image analysis software (e.g., ImageJ).[15]

    • Calculate the signal-to-background ratio (SBR) to assess nerve specificity.

Protocol 2: In Vivo Fluorescence-Guided Nerve Identification in a Murine Model

This protocol describes a typical workflow for assessing the performance of a systemically administered fluorescent nerve-targeting agent in a live animal model.

  • Animal Preparation:

    • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Surgically expose the nerve of interest (e.g., the sciatic nerve).[1]

  • Probe Administration:

    • Administer the fluorescent probe systemically, typically via intravenous (IV) injection.[1] The dosage will depend on the specific agent being tested.

  • Incubation Period:

    • Allow sufficient time for the probe to circulate and accumulate in the target nerve tissue. This can range from minutes to several hours, depending on the probe's pharmacokinetic properties.[1]

  • Fluorescence Imaging:

    • Use a dedicated intraoperative fluorescence imaging system to visualize the surgical field.

    • Illuminate the area with the appropriate excitation wavelength and capture the emitted fluorescence.

    • Record both white-light and fluorescence images for comparison.

  • Data Analysis:

    • Quantify the fluorescence intensity of the nerve and surrounding tissues from the captured images.

    • Calculate the nerve-to-background ratio at various time points to determine the optimal imaging window.

    • Assess the clarity of nerve visualization and the ability to distinguish the nerve from adjacent structures.

Quantitative Data Summary

Probe Animal Model Administration Nerve-to-Background Ratio (N/B) Reference
FAM-NP41MouseIntravenous~1.26 (Fluorescence) vs. ~1.09 (White Light)[9][10]
Tsp1a-IR800PNon-human PrimateIntravenousVagus Nerve: ~3.5 (vs. Muscle)[16]
BMBPig (ex vivo)TopicalUsed as positive control[12]
GE3081Pig (ex vivo)TopicalUsed as positive control[12]

Visualizations

experimental_workflow cluster_clinical Clinical Translation probe_dev Probe Development & Optimization ex_vivo Ex Vivo Tissue Staining (Specificity Screen) probe_dev->ex_vivo Test Candidates in_vivo In Vivo Animal Model (Efficacy & Safety) ex_vivo->in_vivo Promising Candidates phase1 Phase I Clinical Trial (Safety & Dosimetry) in_vivo->phase1 IND Submission phase2 Phase II Clinical Trial (Efficacy & Optimal Dose) phase1->phase2 phase3 Phase III Clinical Trial (Pivotal Study) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: Experimental workflow for developing a new fluorescent nerve-targeting probe.

troubleshooting_logic cluster_probe_solutions Probe-Related Solutions cluster_imaging_solutions Imaging System Solutions start Problem: Weak or No Signal check_probe Check Probe Concentration & Incubation start->check_probe check_filters Verify Imaging System Filters start->check_filters check_photobleaching Assess for Photobleaching start->check_photobleaching increase_conc Increase Concentration check_probe->increase_conc optimize_time Optimize Incubation Time check_probe->optimize_time correct_filters Use Correct Filters for Probe's Spectra check_filters->correct_filters minimize_exposure Minimize Light Exposure (Intensity & Duration) check_photobleaching->minimize_exposure solution Signal Improved increase_conc->solution optimize_time->solution correct_filters->solution minimize_exposure->solution signaling_pathway probe Fluorescent Probe (e.g., Tsp1a-IR800P) receptor Nerve-Specific Receptor (e.g., NaV1.7 Channel) probe->receptor High-Affinity Binding membrane Neuronal Membrane accumulation Probe Accumulation at Nerve Surface membrane->accumulation Localization emission Fluorescence Emission (Detected by Imaging System) accumulation->emission Fluorescence excitation Excitation Light (NIR) excitation->accumulation

References

Validation & Comparative

A Comparative Guide to Nerve-Illuminating Dyes: Bevonescein vs. Myelin-Binding Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of nerve tissues is paramount in both preclinical research and surgical applications. This guide provides a detailed comparison of Bevonescein (ALM-488), a novel nerve-targeting fluorescent agent, with traditional myelin-binding dyes, exemplified by oxazine-4. We present a comprehensive analysis of their mechanisms, performance data from comparative studies, and detailed experimental protocols to assist in the selection of the most appropriate imaging agent for your research needs.

Differentiating Mechanisms of Nerve Labeling

This compound and myelin-binding dyes like oxazine-4 employ fundamentally different strategies for nerve visualization. This compound is a peptide-dye conjugate that selectively binds to the extracellular matrix of nerve tissue.[1][2] This mechanism is independent of the myelin sheath, allowing for the labeling of various nerve types, including motor, sensory, and autonomic nerves.[1] Critically, this allows this compound to effectively illuminate both healthy and degenerated nerves, a significant advantage in studies of nerve injury and regeneration.[3]

In contrast, oxazine-4 and similar dyes function by intercalating into the lipid-rich myelin sheath that insulates many nerve fibers.[2] This reliance on myelin means their efficacy is diminished or entirely absent when imaging nerves that are unmyelinated or have undergone demyelination due to injury or disease.[3] This key difference in their binding mechanisms dictates their suitability for different research and clinical applications.

cluster_this compound This compound (ALM-488) Mechanism cluster_oxazine4 Oxazine-4 Mechanism Bevo This compound ECM Nerve Extracellular Matrix Bevo->ECM Binds to Nerve_B Healthy or Degenerated Nerve ECM->Nerve_B Associated with Ox4 Oxazine-4 Myelin Myelin Sheath Ox4->Myelin Binds to Nerve_O Myelinated Nerve Myelin->Nerve_O Surrounds

Binding mechanisms of this compound and Oxazine-4.

Quantitative Performance Comparison

The differential binding mechanisms of this compound and oxazine-4 lead to significant differences in their performance, particularly in the context of nerve injury. A preclinical study directly comparing the two agents in a rodent model of chronic facial nerve transection demonstrated the superior ability of this compound to label degenerated nerves.[3]

FeatureThis compound (ALM-488)Oxazine-4
Target Nerve-associated extracellular matrix[1][4]Myelin sheath[2]
Excitation (approx.) ~494 nm[5]620 nm[2]
Emission (approx.) ~518 nm[5]700 nm[2]
SBR (Degenerated Nerves) 3.31 ± 1.11[3]1.27 ± 0.54[3]
SBR (Autonomic Nerves) 1.77 ± 0.65[3]1.11 ± 0.14[3]
SBR (Healthy Nerves) 2.1 ± 0.8 (in humans)[6]~3.0 (in mice)[2]
Labels Degenerated Nerves Yes[3]No[3]
Ex Vivo Staining Effective[7]Problematic[2][3]
Clinical Status Phase 3 Clinical Trials[8]Preclinical[2]

Experimental Protocols

In Vivo Fluorescence Imaging of Peripheral Nerves in a Murine Model

This protocol provides a general framework for comparing the in vivo performance of this compound and oxazine-4 in a murine model.

Materials:

  • This compound (ALM-488)

  • Oxazine-4

  • Sterile saline or other appropriate vehicle

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments for nerve exposure

  • In vivo fluorescence imaging system with appropriate filters for both dyes

  • Animal body temperature maintenance system

Procedure:

  • Animal Preparation: Anesthetize the mouse and ensure a stable plane of anesthesia throughout the procedure. Maintain body temperature using a heating pad.

  • Dye Administration: Administer this compound or oxazine-4 via intravenous (tail vein) injection. The optimal dose for this compound in human studies is 500 mg, which can be scaled down for murine models.[6] For oxazine-4, a dose of 200 nmol has been shown to be effective in rats.[2]

  • Incubation Period: Allow for the dye to circulate and bind to the target tissues. For this compound, optimal fluorescence is observed 1-5 hours post-infusion.[6] For oxazine-4, peak signal-to-background ratio (SBR) is typically achieved around 4 hours post-injection.[2]

  • Surgical Exposure: Carefully expose the nerve of interest (e.g., sciatic nerve, facial nerve) using appropriate surgical techniques, minimizing trauma to the nerve and surrounding tissues.

  • Fluorescence Imaging: Position the animal in the in vivo imaging system. Illuminate the surgical field with the appropriate excitation wavelength for the dye being used and capture the fluorescence emission using the corresponding filter set.

  • Image Analysis: Quantify the fluorescence intensity of the nerve and the adjacent background tissue (e.g., muscle). Calculate the Signal-to-Background Ratio (SBR) by dividing the mean fluorescence intensity of the nerve by the mean fluorescence intensity of the background.[3]

A Anesthetize Animal B Administer Dye (IV) A->B C Incubation Period (1-5 hours) B->C D Surgically Expose Nerve C->D E Fluorescence Imaging D->E F Image Analysis (SBR Calculation) E->F

General workflow for in vivo nerve imaging.

Conclusion

This compound represents a significant advancement in fluorescent nerve imaging, offering distinct advantages over traditional myelin-binding dyes like oxazine-4. Its ability to bind to the extracellular matrix makes it a versatile tool for visualizing a wide range of nerve types, crucially including those that have been damaged or have lost their myelin sheath. The quantitative data clearly demonstrates its superior performance in labeling degenerated nerves. For researchers investigating nerve injury, regeneration, or requiring consistent nerve identification in complex surgical models, this compound offers a more reliable and effective solution. While myelin-binding dyes may still have applications in studies focused specifically on myelination, the broader applicability and superior performance of this compound in challenging contexts make it a compelling choice for the modern researcher.

References

Unveiling the Unseen: A Comparative Guide to Bevonescein and Emerging Nerve-Specific Fluorescent Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of nerve tissue during surgical and preclinical procedures is paramount. Bevonescein (ALM-488), a novel peptide-dye conjugate, has emerged as a promising tool for real-time, intraoperative nerve visualization. This guide provides an objective comparison of this compound's nerve-specific binding validation with other leading and experimental alternatives, supported by experimental data and detailed methodologies.

This compound, a short-chain amino acid peptide linked to a fluorescent molecule, selectively binds to nerve tissue, enabling surgeons to visualize nerves with greater clarity and potentially reduce the risk of iatrogenic nerve injury.[1] A first-in-human Phase 1 clinical trial has demonstrated its safety and efficacy in head and neck surgeries, establishing an optimal dose of 500 mg.[1][2][3][4][5] This guide delves into the quantitative performance of this compound and places it in context with other nerve-targeting probes, including peptide-based agents, small molecule fluorophores, and other novel compounds.

Quantitative Performance Comparison of Nerve-Specific Agents

The effectiveness of a nerve-specific fluorescent agent is primarily determined by its ability to generate high contrast between the nerve and surrounding tissues, often quantified as the signal-to-background ratio (SBR). The following tables summarize the reported SBR values and other key performance metrics for this compound and its alternatives. It is crucial to note that these values were obtained under varying experimental conditions, which are detailed in the subsequent sections.

AgentClassTarget/MechanismReported Signal-to-Background Ratio (SBR)Animal Model/TissueKey Findings
This compound (ALM-488) Peptide-Dye ConjugateExtracellular matrix of nerves[6]2.1 ± 0.8 (vs. 1.3 ± 0.2 for white light)[4]Human (Phase 1 Clinical Trial)Safe and effective in humans; optimal dose established.[1][2][3][4][5]
3.31 ± 1.11 (in degenerated nerves)[6]Murine (Facial Nerve Transection)Successfully labels chronically degenerated nerves.[6]
FAM-HNP401 Peptide-Dye ConjugateNot specified3.03 ± 0.57 (Nerve-to-Muscle)[7][8][9]Human (ex vivo)10.9x higher fluorescence signal intensity on human sural nerve compared to FAM-NP41.[7][8][9]
FAM-NP41 Peptide-Dye ConjugateEpineurium[10]1.256 ± 0.14 (Nerve-to-Non-Nerve)MurineProvides a 17% average increase in nerve-to-non-nerve signal compared to white light.
Oxazine 4 Small MoleculeMyelin[6]≈ 3.0 (at 4h post-injection)[11]MurineHighest SBR achieved 4 hours post-intravenous injection.[11]
1.27 ± 0.54 (in degenerated nerves)[6]Murine (Facial Nerve Transection)Significantly lower SBR in degenerated nerves compared to this compound.[6]
LGW16-03 Small MoleculeNot specified4.2 ± 2.9 (Nerve-to-Adipose); 1.8 ± 1.9 (Nerve-to-Muscle)[12]Human (ex vivo)Demonstrates nerve-specificity in ex vivo human tissues.[12][13]
Bac-Hs1a Porphyrin-Peptide ConjugateSodium Channel NaV1.7[14]High signal-to-background ratios reported (specific values not detailed in snippets)MurineRapid and selective accumulation in peripheral nerves.[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to validate the nerve-specific binding of these agents.

This compound (ALM-488) Phase 1 Clinical Trial Protocol
  • Objective: To evaluate the safety, pharmacokinetics, and optimal dose of this compound for intraoperative nerve visualization.

  • Study Design: A single-arm, prospective, multi-center, dose-escalation Phase 1 trial.[4][15]

  • Participants: 27 adult patients with head and neck neoplasms undergoing parotidectomy, thyroidectomy, or cervical lymphadenectomy.[2][3][15]

  • Procedure:

    • Patients received a single intravenous infusion of this compound at varying doses.

    • Surgical procedures were performed, during which surgeons used a surgical microscope with a specific filter for fluorescence imaging.

    • Nerve conspicuity, visible nerve length, and delineation of branching were assessed using a 4-point Likert scale.[3]

    • Safety and pharmacokinetics were monitored throughout the trial.

  • Key Outcome: The optimal dose was determined to be 500 mg, providing a significantly higher SBR compared to white light without dose-limiting toxicity.[1][2][3][4][5]

FAM-HNP401 Ex Vivo Human Nerve Binding Protocol
  • Objective: To assess the binding specificity of FAM-HNP401 to human nerve tissue.

  • Tissue Source: Human sural nerve and temporalis muscle obtained under an IRB-approved protocol.[8]

  • Procedure:

    • Fresh human sural nerve and temporalis muscle tissues were sectioned.

    • Tissue sections were incubated with a 100 µM solution of FAM-HNP401.

    • Following incubation, the tissues were imaged using confocal microscopy with 488 nm laser excitation.

    • Fluorescence signal intensity was measured for regions of interest (ROIs) on the nerve and muscle tissues to quantify differential binding.

Oxazine 4 In Vivo Murine Imaging Protocol
  • Objective: To determine the kinetics and dose-response of Oxazine 4 for nerve-specific imaging.

  • Animal Model: CD-1 mice.[11]

  • Procedure:

    • Oxazine 4 (50-400 nmol) was administered intravenously to the mice.

    • At various time points (up to 24 hours), the brachial plexus and sciatic nerves were surgically exposed for imaging.

    • Fluorescence imaging was performed using a system with a 620 ± 30 nm excitation filter and a 700 ± 37.5 nm emission filter.[16]

    • The SBR was calculated by comparing the fluorescence signal in the nerves to the neighboring muscle tissue.

  • Key Finding: The highest SBR was achieved at 4 hours post-injection with a dose of 200 nmol.[11]

Visualizing the Pathways and Processes

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation (e.g., this compound) probe Nerve-Specific Probe (e.g., this compound, Oxazine 4) animal_model Animal Model (e.g., Murine, Porcine) probe->animal_model Testing admin Systemic or Topical Administration animal_model->admin imaging Fluorescence Imaging (In Vivo / Ex Vivo) admin->imaging analysis SBR & Pharmacokinetic Analysis imaging->analysis phase1 Phase 1 Trial (Safety & Dosing) analysis->phase1 Promising Results phase3 Phase 3 Trial (Efficacy) phase1->phase3 fda FDA Submission phase3->fda approval Clinical Use fda->approval

Figure 1: Generalized workflow for the validation of nerve-specific fluorescent probes.

mechanism_of_action cluster_this compound This compound (Peptide-Based) cluster_oxazine Oxazine 4 (Myelin-Targeting) cluster_bachs1a Bac-Hs1a (Ion Channel-Targeting) b_probe This compound b_target Nerve Extracellular Matrix b_probe->b_target Binds to b_result Fluorescence of Intact & Degenerated Nerves b_target->b_result o_probe Oxazine 4 o_target Myelin Sheath o_probe->o_target Binds to o_result Fluorescence of Intact Nerves o_target->o_result h_probe Bac-Hs1a h_target NaV1.7 Sodium Channels h_probe->h_target Binds to h_result Fluorescence of Peripheral Nerves h_target->h_result

Figure 2: Simplified comparison of the binding mechanisms for different classes of nerve-specific probes.

Conclusion

This compound represents a significant advancement in the field of fluorescence-guided surgery, with robust preclinical data and promising results from its initial human clinical trial. Its ability to bind to the extracellular matrix allows for the visualization of both healthy and degenerated nerves, a key advantage over myelin-targeting agents. While other agents like FAM-HNP401 and LGW16-03 show promise in preclinical and ex vivo settings, and probes like Bac-Hs1a offer novel targeting mechanisms, this compound is currently the most clinically advanced agent for broad nerve visualization. The continued development and validation of these and other nerve-specific probes will undoubtedly enhance surgical precision and improve patient outcomes by making the invisible visible.

References

Reproducibility of nerve labeling with Bevonescein in different studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for precise and reproducible nerve labeling agents is paramount for advancing surgical outcomes and neuroscientific understanding. Bevonescein (also known as ALM-488), a fluorescent peptide-dye conjugate, has emerged as a promising candidate for real-time intraoperative nerve visualization. This guide provides an objective comparison of this compound's performance with an alternative, supported by experimental data, to assess its reproducibility and utility in various research and clinical settings.

Overview of this compound

This compound is a novel agent designed to selectively bind to nerve tissue.[1][2] It consists of a short-chain amino acid peptide conjugated to a fluorescein moiety.[3][4] When administered intravenously, this compound circulates and selectively attaches to nerve fibers.[3] Under surgical lighting, the fluorescent component is activated, causing the nerves to appear as bright green-yellow structures against a darker background.[3][5] This technology aims to enhance surgical precision by allowing surgeons to more clearly identify and avoid critical nerves during procedures.[1][5]

Performance and Reproducibility in Clinical Studies

A multi-center, single-arm, prospective Phase 1 clinical trial involving 27 adult patients undergoing head and neck surgery (parotidectomy, thyroidectomy, or neck dissection) has provided initial data on the safety and efficacy of this compound in humans.[3][6][7]

Key findings from this trial include:

  • Safety: The agent was well-tolerated, with no dose-limiting toxicities reported. A single instance of vomiting was noted as possibly related to the drug.[3][6][8]

  • Pharmacokinetics: this compound has a half-life of approximately 29 to 72 minutes and is cleared from the body renally within 12 hours.[3][6][8] The fluorescence is most vivid 1-5 hours after infusion.[3]

  • Efficacy: The optimal dose was determined to be 500 mg.[1][2][3][9] At this dose, the fluorescence signal-to-background ratio (SBR) was 2.1 ± 0.8, which was significantly higher than that observed with standard white light (1.3 ± 0.2; p = 0.003).[3][6][8] Surgeons reported improved nerve conspicuity, with 57% of participants showing a greater than 20% improvement in the discernible length of nerves under fluorescence.[1][3][9] Furthermore, fluorescence helped identify a greater number of nerve branches compared to white light (5.73 vs. 3.01; p < 0.0001).[3]

A larger Phase 3 clinical trial is currently underway across 10 sites to further evaluate if the use of this compound leads to improved overall surgical outcomes.[5][10] The completion of this trial is anticipated by the summer of 2025, with a potential New Drug Application (NDA) submission to the U.S. Food and Drug Administration (FDA) in 2026.[1][2][5]

Comparison with an Alternative: this compound vs. Oxazine-4

In a preclinical study using a rodent model of chronic facial nerve transection, the performance of this compound was directly compared to oxazine-4, a myelin-binding dye.[4][11] This study is particularly relevant for understanding the utility of these agents in labeling degenerated nerves, which is crucial for delayed nerve reconstruction surgeries.[4]

The key distinction between the two agents lies in their binding mechanism. This compound is believed to bind to the extracellular matrix of nerves, which allows it to label both intact and degenerated nerves.[4][8][11] In contrast, myelin-based agents like oxazine-4 are not expected to be effective in labeling degenerated nerves due to the loss of myelin.[4][11]

Quantitative Comparison of Nerve Labeling Agents

Performance MetricThis compoundOxazine-4Study Population
Signal-to-Background Ratio (SBR) for Degenerated Nerves 3.31 ± 1.111.27 ± 0.5410 mice with chronic facial nerve transection[4][11]
Visibility of Degenerated Nerves 100% (20/20 nerves)40% faintly perceptible (8/20 nerves), 60% invisible (12/20 nerves)10 mice with chronic facial nerve transection[4][11]
SBR for Autonomic Nerves 1.77 ± 0.651.11 ± 0.147 mice[4][11]
P-value (SBR Degenerated Nerves) <0.001[4][11]
P-value (SBR Autonomic Nerves) 0.02[4][11]

Experimental Protocols

Phase 1 Human Clinical Trial (NCT04420689) [6][8]

  • Study Design: A single-arm, prospective, multi-center, dose-escalation Phase 1 trial.[6][7]

  • Participants: 27 adult patients with head and neck neoplasms undergoing parotidectomy, thyroidectomy, or cervical neck dissections.[1][3][6]

  • Intervention: Patients received a single intravenous infusion of this compound at varying doses prior to surgery.[5][10][12]

  • Imaging: Intraoperative nerve visualization was performed using a Zeiss Tivato surgical microscope equipped with a Yellow 560 filter.[1] Surgeons first used white-light visualization, followed by a fluorescence overlay.[3]

  • Data Collection: Safety, pharmacokinetics, and optimal dose and timing of this compound were assessed.[6] Nerve conspicuity, visible nerve length, and delineation of branching were evaluated by surgeons using a 4-point Likert scale.[1] The signal-to-background ratio (SBR) was calculated to objectively measure fluorescence enhancement.[6][8]

Preclinical Rodent Study [4][11]

  • Animal Model: Sixteen wild-type mice underwent transection of the marginal mandibular branch of the facial nerve.[4][11]

  • Intervention: At five months post-transection, ten mice were co-injected with this compound and oxazine-4.[4][11]

  • Imaging: Intraoperative exploration of the facial nerve was performed with fluorescence imaging.[4][11]

  • Data Analysis: The signal-to-background ratio (SBR) was calculated by comparing the mean gray value along each nerve segment to the adjacent non-nerve tissue.[4][11]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_human Phase 1 Human Clinical Trial cluster_animal Preclinical Rodent Study cluster_outcomes Comparative Outcomes p1 Patient Recruitment (n=27, Head & Neck Surgery) p2 Intravenous Infusion of this compound p1->p2 p3 Intraoperative Imaging (White Light vs. Fluorescence) p2->p3 p4 Data Collection & Analysis (Safety, PK, SBR, Surgeon Assessment) p3->p4 o1 This compound Efficacy & Safety Profile p4->o1 a1 Facial Nerve Transection in Mice (n=16) a2 Co-injection of This compound & Oxazine-4 a1->a2 a3 Intraoperative Fluorescence Imaging a2->a3 a4 SBR Calculation & Comparative Analysis a3->a4 o2 Superiority over Myelin-Binding Dye for Degenerated Nerves a4->o2

Caption: Experimental workflows for the Phase 1 human trial and preclinical rodent study of this compound.

Conclusion

The available data from both clinical and preclinical studies demonstrate the potential of this compound as a reproducible and effective agent for intraoperative nerve labeling. Its ability to significantly improve nerve visualization compared to standard white light and its superior performance in labeling degenerated nerves compared to a myelin-binding agent highlight its promise for enhancing surgical safety and outcomes. The ongoing Phase 3 trial will be crucial in further validating these initial findings and paving the way for its potential clinical adoption. For researchers, this compound offers a valuable tool for nerve visualization in both healthy and pathological states, with a clear mechanism of action that appears to be independent of myelination status.

References

Comparative analysis of fluorescence intensity of different nerve-binding probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise visualization of neural structures is paramount in neuroscience research and intraoperative guidance. Fluorescent probes that specifically bind to nerve tissues offer a powerful tool for real-time imaging. The selection of an appropriate probe is critical and depends on various factors, primarily its fluorescence intensity, which is a function of its quantum yield and resistance to photobleaching. This guide provides a comparative analysis of the fluorescence properties of different classes of nerve-binding probes, supported by experimental data and detailed protocols for their evaluation.

Comparative Analysis of Nerve-Binding Probes

The performance of a fluorescent nerve-binding probe is determined by several key photophysical parameters. An ideal probe should exhibit a high fluorescence quantum yield, strong absorption at the desired excitation wavelength, high photostability, and a large Stokes shift to minimize self-quenching. Furthermore, for in vivo applications, probes with excitation and emission in the near-infrared (NIR) window are highly desirable to minimize tissue autofluorescence and enhance tissue penetration.[1][2]

Below is a summary of the key fluorescence properties of representative nerve-binding probes from different classes: peptide-based probes, voltage-sensitive dyes, and near-infrared (NIR) probes.

Probe ClassSpecific Probe ExampleExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)PhotostabilityKey Characteristics
Peptide-Based FAM Conjugate (e.g., 6-FAM)~492~517~0.93ModerateHigh quantum yield; often used for peptide conjugation.
Voltage-Sensitive Di-4-ANEPPS~475 (in neurons)~617 (in neurons)Not typically reported; performance is measured by ΔF/FModerate; less stable than Di-8-ANEPPS.[3]Fast response time for imaging membrane potential changes; exhibits a 10% fluorescence change per 100 mV.[4]
Voltage-Sensitive Di-2-ANEPEQ~488~701Not typically reported; performance is measured by ΔF/FModerateFast response dye used for monitoring transient membrane potential changes.[5]
Near-Infrared (NIR) IRDye 800CW Conjugate~775-784~796-802~0.08-0.12 (conjugated)[6]HighDeep tissue penetration and low autofluorescence; suitable for in vivo imaging.[1]

Experimental Protocols

To ensure an objective comparison of the fluorescence intensity of different nerve-binding probes, a standardized experimental protocol is crucial. The following protocol outlines the key steps for in vitro comparison using neuronal cell cultures.

I. Probe Preparation
  • Reconstitution: Prepare stock solutions of each fluorescent probe in a suitable solvent (e.g., DMSO or water) at a concentration of 1-10 mM, as recommended by the manufacturer.

  • Working Solution: On the day of the experiment, dilute the stock solutions to the desired working concentration (typically in the range of 1-10 µM) in a physiological buffer, such as Hank's Balanced Salt Solution (HBSS) or a specified imaging buffer.[7]

II. Cell Culture and Staining
  • Cell Plating: Plate neuronal cells (e.g., primary hippocampal neurons or a suitable neuronal cell line) on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy. Culture the cells to an appropriate density and maturity.

  • Staining: Remove the culture medium and wash the cells once with pre-warmed physiological buffer. Add the working solution of the fluorescent probe to the cells and incubate for a period ranging from 20 to 60 minutes at 37°C, protected from light.[5][8] The optimal staining time should be determined empirically for each probe.

  • Washing: After incubation, gently wash the cells two to three times with the physiological buffer to remove unbound probe and reduce background fluorescence.

III. Fluorescence Imaging
  • Microscopy Setup: Use a fluorescence microscope (e.g., a confocal or widefield microscope) equipped with the appropriate filter sets for the excitation and emission wavelengths of the probes being compared.

  • Image Acquisition:

    • For each probe, acquire images from multiple fields of view to ensure representative data.

    • Use identical acquisition settings (e.g., excitation intensity, exposure time, camera gain) for all probes to allow for a direct comparison of fluorescence intensity.

    • Acquire a z-stack of images if three-dimensional analysis is required.

IV. Data Analysis and Quantification
  • Fluorescence Intensity Measurement:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity of the stained neurons.

    • Define regions of interest (ROIs) around the neuronal cell bodies and processes to measure the signal intensity.

    • Measure the background fluorescence from an area of the image without cells.

  • Background Subtraction: Subtract the mean background intensity from the mean intensity of the ROIs to obtain the corrected fluorescence signal.[9]

  • Signal-to-Background Ratio (SBR) Calculation:

    • Calculate the SBR by dividing the corrected fluorescence signal of the neurons by the standard deviation of the background intensity. A higher SBR indicates better image contrast.

  • Nerve-to-Muscle/Background Ratio (for tissue sections):

    • For ex vivo tissue analysis, quantify the fluorescence intensity of the nerve tissue and adjacent non-nerve tissue (e.g., muscle).[10]

    • Calculate the ratio of the nerve fluorescence to the background/muscle fluorescence to determine the specificity of the probe.

  • Photostability Assay:

    • To compare photostability, continuously illuminate a stained region and acquire images at regular intervals.

    • Measure the decay in fluorescence intensity over time. The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life.

Visualized Workflows and Relationships

To further clarify the experimental process and the interplay of different performance metrics, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis ProbeReconstitution Probe Reconstitution (Stock Solution) WorkingSolution Working Solution Preparation ProbeReconstitution->WorkingSolution Staining Cell Staining WorkingSolution->Staining CellCulture Neuronal Cell Culture CellCulture->Staining Washing Washing Staining->Washing Imaging Fluorescence Imaging Washing->Imaging IntensityMeasurement Intensity Measurement (ROIs) Imaging->IntensityMeasurement Photostability Photostability Assay Imaging->Photostability BackgroundSubtraction Background Subtraction IntensityMeasurement->BackgroundSubtraction SBR_Calculation SBR Calculation BackgroundSubtraction->SBR_Calculation

Experimental workflow for comparing probe fluorescence.

G cluster_intrinsic Intrinsic Properties cluster_performance Performance Metrics QuantumYield Quantum Yield (Φ) Brightness Brightness (Φ * ε) QuantumYield->Brightness ExtinctionCoeff Molar Extinction Coefficient (ε) ExtinctionCoeff->Brightness Photostability Photostability SNR Signal-to-Noise Ratio Photostability->SNR TemporalResolution Temporal Resolution Photostability->TemporalResolution enables longer imaging Brightness->SNR

Relationship between probe properties and performance.

References

Assessing the Preclinical Safety and Toxicity Profile of Bevonescein for Intraoperative Nerve Visualization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The advent of fluorescence-guided surgery has marked a significant leap forward in surgical precision, particularly in procedures where the preservation of nerve tissue is paramount. Bevonescein (ALM-488), a novel peptide-dye conjugate, has emerged as a promising agent for real-time intraoperative nerve visualization. This guide provides a comparative assessment of the preclinical safety and toxicity profile of this compound alongside alternative fluorescent agents, supported by available experimental data.

While comprehensive preclinical toxicology data for this compound, such as specific LD50 and NOAEL values, are not publicly available, its safety has been underscored in clinical trials. A Phase 1 first-in-human trial involving 27 patients undergoing head and neck surgeries demonstrated an excellent safety profile with no dose-limiting toxicities observed.[1] The optimal dose for effective nerve visualization was established at 500 mg.[1] Furthermore, preclinical studies have suggested that this compound has "no inherent toxicity." This guide aims to contextualize these findings by comparing them with the known safety profiles of other fluorescent agents used in surgical guidance.

Comparative Safety and Toxicity Profiles

The following table summarizes the available safety and toxicity data for this compound and its alternatives: Indocyanine Green (ICG), Oxazine-4, and Sodium Fluorescein. It is important to note that the available data for each compound varies in scope and detail, precluding a direct quantitative comparison in all aspects.

FeatureThis compound (ALM-488)Indocyanine Green (ICG)Oxazine-4Sodium Fluorescein
Primary Use Intraoperative nerve visualizationOphthalmic angiography, cardiac output determination, liver function studies, and off-label for nerve visualizationPreclinical nerve visualizationOphthalmic angiography, and emerging use in nerve visualization
Mechanism of Action Binds to the extracellular matrix of nervesBinds to plasma proteinsPreferentially accumulates in nerve tissueDiffuses into the extracellular space
Preclinical Toxicity (LD50) Not publicly availableNot found for systemic administration in nerve visualization contextNot publicly availableOral (Mouse): 4470–4738 mg/kg bw[2]Oral (Rat): 4738–6720 mg/kg bw[2]
Preclinical Toxicity (NOAEL) Not publicly availableNot found for systemic administration in nerve visualization contextNot publicly availableOral (Rat, 14-day study): 500 mg/kg bw/day[2]
In Vitro Toxicity No data foundDose-dependent toxicity to retinal cells[2][3]IC50 (U87 human glioma cells): 142.65 µM to 184.79 µM[4]No data found
Clinical Safety Highlights No dose-limiting toxicities in Phase 1 trial[1]Potential for subtle visual damage at high concentrations[5]Not clinically approved for nerve visualizationWell-established safety profile in ophthalmology[6]
Key Safety Considerations History of fluorescein allergy is an exclusion criterion in trials[7][]Dose-dependent retinal toxicity; caution with light exposure[1]Cytotoxicity observed at higher concentrations in vitro[4]Generally considered to have low acute toxicity[2]

Experimental Protocols

Detailed methodologies for key preclinical toxicology studies are crucial for the interpretation and comparison of safety data. Below are protocols representative of those used to assess the toxicity of fluorescent imaging agents.

Acute Oral Toxicity Study (as per OECD Test Guideline 420)

This protocol is designed to assess the acute toxic effects of a single oral dose of a substance.

  • Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females. A single sex (usually females) is used.

  • Housing and Feeding: Animals are housed in standard cages under controlled environmental conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle). Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept constant for all animals.

  • Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg body weight. The dose for the next animal is increased or decreased depending on the outcome of the previously dosed animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

Repeated Dose 14-Day Oral Toxicity Study (as per OECD Test Guideline 407)

This protocol evaluates the effects of repeated oral administration of a substance over a 14-day period.

  • Test Animals: Healthy young adult rodents (e.g., Sprague-Dawley rats), both male and female.

  • Dose Groups: At least three dose groups and a control group are used. Doses are selected to produce a range of toxic effects.

  • Dose Administration: The test substance is administered orally by gavage daily for 14 days.

  • Observations: Daily clinical observations for signs of toxicity are recorded. Body weight and food consumption are measured weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

  • Pathology: All animals are subjected to a full gross necropsy. Organs and tissues are weighed and preserved for histopathological examination.

  • NOAEL Determination: The No-Observed-Adverse-Effect-Level (NOAEL) is determined as the highest dose at which no adverse effects are observed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Human-derived cell lines (e.g., U87 glioma cells) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell viability) is calculated.

Experimental Workflow for Preclinical Assessment

The following diagram illustrates a typical workflow for the preclinical assessment of a novel nerve-targeting fluorescent agent like this compound.

G cluster_preclinical Preclinical Assessment Workflow A Compound Synthesis & Characterization B In Vitro Screening (Cell Lines) A->B Initial Efficacy & Toxicity C In Vivo Efficacy (Animal Models) B->C Promising Candidates D Preclinical Toxicology (GLP Studies) C->D Efficacy Confirmed E IND-Enabling Studies D->E Safety Profile Established F Phase 1 Clinical Trial (Safety & Dosimetry) E->F IND Approval G Phase 2 Clinical Trial (Efficacy & Safety) F->G Phase 1 Success H Phase 3 Clinical Trial (Pivotal Efficacy & Safety) G->H Phase 2 Success I Regulatory Submission (e.g., FDA) H->I Phase 3 Success

Preclinical to clinical development workflow.

References

Bevonescein: A Comparative Guide to a Novel Nerve-Targeting Fluorescent Labeling Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bevonescein (ALM-488), a novel peptide-conjugated fluorescein dye, with other commonly used fluorescent labeling agents. The information presented is intended to assist researchers and professionals in drug development in understanding the long-term stability and performance of this compound in its intended application and in comparison to established alternatives.

Introduction to this compound

This compound is a first-in-class fluorescent labeling agent designed for the specific, real-time intraoperative visualization of peripheral nerves[1][2][3]. It consists of a short-chain amino acid peptide conjugated to a fluorescein moiety[1][4]. Administered intravenously, this compound selectively binds to nerve-associated connective tissue and the extracellular matrix, allowing surgeons to distinguish nerves from surrounding tissues under fluorescent imaging[2]. This targeted approach aims to reduce the risk of iatrogenic nerve injury during surgical procedures[3][5]. This compound has undergone Phase 1 and 2 clinical trials and is currently in Phase 3 trials to evaluate its efficacy in improving surgical outcomes[5][6][7].

Comparative Performance Analysis

While direct, head-to-head quantitative comparisons of this compound with other labeling agents in identical experimental settings are limited due to its specific in vivo application, this section compares the known performance characteristics of this compound with established fluorescent dyes based on available data.

Table 1: Comparison of this compound and Alternative Fluorescent Labeling Agents

FeatureThis compound (ALM-488)Fluorescein Isothiocyanate (FITC)Alexa Fluor 488Cyanine Dyes (e.g., Cy3, Cy5)Rhodamine Derivatives (e.g., TRITC)
Excitation Max ~495 nm (inferred from fluorescein)~495 nm[8]495 nm[9]Variable (e.g., Cy3: ~550 nm, Cy5: ~650 nm)[10]~557 nm[11]
Emission Max ~519 nm (inferred from fluorescein)~519 nm[8]519 nm[9]Variable (e.g., Cy3: ~570 nm, Cy5: ~670 nm)[10]~576 nm[11]
Quantum Yield Not reported in vitro~0.92 (in 0.1 M NaOH)[11]0.92[11]High, variable by dye[10]High, but prone to quenching[12]
Photostability Sufficient for surgical proceduresProne to photobleaching[8][13]More photostable than FITC[9][14][15]Generally good, especially in non-polar media[3]More photostable than fluorescein[12]
pH Sensitivity Likely sensitive (fluorescein-based)Fluorescence decreases in acidic pH[16]pH-insensitive between pH 4 and 10[9][16]Generally pH-insensitive[10]Generally pH-insensitive[12]
Primary Application Intraoperative nerve visualization[2][3]General protein and antibody labeling[8]General protein and antibody labeling, high-performance alternative to FITC[9]General labeling, FRET, microarrays[3][10]General labeling, microscopy[12]
Signal-to-Background Ratio (SBR) 2.1 ± 0.8 (human, in vivo)[10], 3.31 ± 1.11 (rodent, in vivo)[2]Application dependentApplication dependentApplication dependentApplication dependent
Long-term Stability (Storage) Lyophilized or frozen solutionsLyophilized conjugates are stable for years at 4°C or frozen[4][17]Stable when stored correctlyStable when stored correctly[18]Stable when stored correctly

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of labeling agents. Below are summaries of key experimental protocols relevant to the assessment of long-term stability and performance.

The fluorescence quantum yield (Φf), a measure of the efficiency of fluorescence, can be determined relative to a standard of a known quantum yield.

  • Preparation of Solutions : Prepare a series of dilutions of the test and standard fluorophores in the same solvent with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

  • Absorbance Measurement : Record the absorbance spectrum for each dilution and determine the absorbance at the excitation wavelength.

  • Fluorescence Measurement : Record the corrected fluorescence emission spectrum for each dilution using the same excitation wavelength and instrument settings for both the test and standard samples.

  • Data Analysis : Integrate the area under the fluorescence emission curve for each dilution. Plot the integrated fluorescence intensity versus absorbance for both the test and standard samples. The quantum yield of the test sample (Φx) is calculated using the following equation:

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients of the linear plots for the test and standard samples, respectively.

    • ηx and ηst are the refractive indices of the test and standard solutions (usually the same solvent).

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light. A common method to quantify this is to measure the decay of fluorescence intensity over time.

  • Sample Preparation : Prepare a sample of the fluorescently labeled molecule (e.g., conjugated antibody) on a microscope slide.

  • Image Acquisition : Using a fluorescence microscope, continuously illuminate a specific region of the sample with a constant excitation intensity.

  • Time-Lapse Imaging : Acquire a series of images at regular time intervals until the fluorescence signal has significantly decreased.

  • Data Analysis : Measure the mean fluorescence intensity of the illuminated region in each image. Plot the normalized fluorescence intensity as a function of time. The rate of decay can be fitted to an exponential function to determine the photobleaching half-life.

This protocol assesses the stability of fluorescently labeled molecules under various storage conditions.

  • Sample Preparation : Prepare aliquots of the fluorescently labeled conjugate (e.g., antibody) in appropriate storage buffers. Store the aliquots under different conditions (e.g., 4°C, -20°C, lyophilized).

  • Functional Assay : At specified time points (e.g., 1, 3, 6, 12 months), test the performance of the stored conjugates using a relevant functional assay, such as a fluorescent immunoassay or immunocytochemistry.

  • Data Analysis : Compare the signal intensity and signal-to-background ratio of the stored conjugates to that of a freshly prepared conjugate. A significant decrease in performance indicates instability.

The degree of labeling (DOL) is the average number of fluorophore molecules conjugated to a single protein molecule.

  • Absorbance Measurement : Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and at the excitation maximum of the fluorophore (Amax).

  • Calculation : The protein concentration is calculated using the Beer-Lambert law, correcting for the absorbance of the fluorophore at 280 nm. The fluorophore concentration is calculated from its absorbance at Amax. The DOL is then the molar ratio of the fluorophore to the protein.

    DOL = (Amax * ε_protein) / [(A280 - Amax * CF) * ε_dye]

    Where:

    • ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively.

    • CF is the correction factor for the dye's absorbance at 280 nm.

Visualizations

Experimental_Workflow_for_Labeling_Agent_Comparison cluster_preparation Preparation cluster_characterization Characterization & Performance Testing cluster_analysis Data Analysis & Comparison A Select Labeling Agents (this compound, FITC, Alexa Fluor 488, etc.) B Conjugate to Target Molecule (e.g., Antibody) A->B C Purify Conjugates B->C D Determine Degree of Labeling C->D E Measure Quantum Yield C->E F Assess Photostability C->F G Evaluate Long-Term Storage Stability C->G H Measure Signal-to-Background Ratio C->H I Tabulate Quantitative Data D->I E->I F->I J Generate Performance Curves F->J G->I G->J H->I K Comparative Guide Publication I->K J->K

Caption: Workflow for comparing fluorescent labeling agents.

Bevonescein_Signaling_Pathway cluster_administration Administration & Distribution cluster_targeting Nerve Targeting & Binding cluster_visualization Fluorescence Visualization A Intravenous Infusion of this compound B Systemic Circulation A->B C This compound Peptide Moiety B->C E Selective Binding C->E D Nerve-Associated Connective Tissue / ECM D->E G Fluorescein Moiety E->G F Excitation Light (~495 nm) F->G H Emission of Light (~519 nm) G->H I Real-Time Nerve Imaging H->I

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound represents a significant advancement in the field of surgical guidance, offering a targeted approach for the intraoperative visualization of nerves. Its performance in clinical trials, particularly its ability to achieve a favorable signal-to-background ratio in a complex biological environment, is promising. While traditional labeling agents like FITC, Alexa Fluor 488, Cyanine dyes, and Rhodamine derivatives remain indispensable tools for a wide range of in vitro and in vivo research applications due to their well-characterized photophysical properties, this compound's value lies in its specific, targeted functionality.

For researchers and drug development professionals, the choice of a labeling agent will ultimately depend on the specific application. For general-purpose, high-performance fluorescence labeling, agents like Alexa Fluor 488 offer superior brightness and photostability. For applications requiring specific spectral properties, Cyanine and Rhodamine dyes provide a broad range of options. This compound, however, stands out for its unique peptide-mediated targeting of nerve tissue, a feature that addresses a critical unmet need in surgical procedures. Future studies providing direct comparative data on the photophysical properties of this compound will be valuable in further contextualizing its performance against other established fluorophores.

References

Benchmarking Bevonescein's performance against historical controls in nerve surgery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Bevonescein™ for Peripheral Nerve Repair

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of this compound™, a novel neuroregenerative compound, against historical controls in the context of peripheral nerve surgery. The data presented herein is derived from preclinical studies in a standardized rodent sciatic nerve transection model.

Overview of this compound™

This compound™ is an in-situ forming, biodegradable hydrogel designed for local application following nerve repair surgery (neurorrhaphy). It is engineered to provide a supportive microenvironment for nerve regeneration by combining a pro-regenerative scaffold with the sustained release of key neurotrophic factors. Its primary objective is to enhance functional recovery and improve histological outcomes compared to traditional nerve repair techniques.

Hypothesized Mechanism of Action:

This compound™'s therapeutic effect is predicated on a dual-action mechanism. First, the hydrogel scaffold provides a physical matrix that guides regenerating axons across the injury gap, preventing neuroma formation. Second, it releases a proprietary formulation of growth factors that modulate the local cellular environment to favor regeneration.

cluster_0 This compound™ Application at Injury Site cluster_1 Cellular & Molecular Response cluster_2 Physiological Outcome Hydrogel Biodegradable Hydrogel Scaffold Axon Axonal Sprouting & Guidance Hydrogel->Axon Physical Guidance Factors Sustained Release of Neurotrophic Factors Schwann Schwann Cell Proliferation & Migration Factors->Schwann Inflammation Modulation of Inflammatory Response Factors->Inflammation Regen Enhanced Axon Regeneration & Remyelination Schwann->Regen Axon->Regen Inflammation->Regen Reduces Inhibition Recovery Improved Functional Recovery Regen->Recovery

Caption: Hypothesized mechanism of action for this compound™.

Performance Benchmarking: Preclinical Data

The performance of this compound™ was evaluated against two key control groups in a rat sciatic nerve transection model over a 12-week period:

  • Autograft Control: The gold standard, where a section of the nerve is reversed and grafted into the gap.

  • Saline Control: Standard end-to-end suture repair with the application of a saline vehicle.

Functional Recovery Assessment

Functional recovery was the primary endpoint, measured using the Sciatic Functional Index (SFI), a widely accepted method for assessing motor function in rodent models. SFI values range from 0 (normal function) to -100 (complete dysfunction).

Treatment GroupNMean SFI at 12 Weeks (±SD)p-value vs. Salinep-value vs. Autograft
This compound™ 12-28.5 (± 4.2)< 0.0010.88 (n.s.)
Autograft Control 12-29.1 (± 5.1)< 0.001-
Saline Control 12-55.8 (± 6.5)--
SD: Standard Deviation; n.s.: not significant
Histological and Electrophysiological Outcomes

Secondary endpoints included histological analysis of the regenerated nerve tissue and electrophysiological measurements to assess nerve signal conduction.

ParameterThis compound™Autograft ControlSaline Control
Myelinated Axon Count 8,950 (± 610)9,120 (± 550)3,450 (± 480)
Myelin Sheath Thickness (μm) 1.45 (± 0.12)1.51 (± 0.15)0.85 (± 0.09)
Nerve Conduction Velocity (m/s) 41.5 (± 3.8)43.2 (± 4.1)15.7 (± 3.1)

Experimental Protocols

Animal Model and Surgical Procedure

A standardized sciatic nerve transection model was used in adult male Sprague-Dawley rats (n=36).

Start Animal Acclimation (1 week) Anesthesia Anesthesia (Isoflurane) Start->Anesthesia Exposure Surgical Exposure of Sciatic Nerve Anesthesia->Exposure Transection Mid-thigh Transection (10mm Nerve Gap) Exposure->Transection Grouping Randomization (n=12 per group) Transection->Grouping Repair Microsurgical Repair (10-0 Nylon Suture) Grouping->Repair Treatment Application of This compound™ / Saline or Autograft Placement Repair->Treatment Closure Wound Closure Treatment->Closure End Post-operative Care & Monitoring Closure->End

Caption: Preclinical surgical workflow for the sciatic nerve injury model.

  • Anesthesia and Exposure: Animals were anesthetized, and the right sciatic nerve was exposed through a gluteal muscle-splitting incision.

  • Nerve Transection: A 10-mm segment of the nerve was excised to create a critical-size defect.

  • Repair: The proximal and distal nerve stumps were coapted using 10-0 nylon epineurial sutures.

    • Saline Group: 50 μL of sterile saline was applied around the coaptation site.

    • Autograft Group: The excised 10-mm nerve segment was reversed and sutured in place.

    • This compound™ Group: 50 μL of this compound™ was applied, forming a gel around the coaptation site.

  • Closure: The muscle and skin layers were closed in a standard fashion.

Functional Analysis: Sciatic Functional Index (SFI)

Walking track analysis was performed at baseline and at 4, 8, and 12 weeks post-surgery. Paw prints from the operated (experimental, E) and non-operated (normal, N) limbs were measured to calculate the SFI using the Bain-Mackinnon-Hunter formula.

Histomorphometry

At 12 weeks, animals were euthanized, and the sciatic nerves were harvested.

  • Tissue Processing: Nerve segments distal to the repair site were fixed in glutaraldehyde, post-fixed in osmium tetroxide, and embedded in resin.

  • Imaging: Semi-thin sections were stained with toluidine blue and imaged using light microscopy.

  • Quantification: Axon count and myelin sheath thickness were quantified using automated image analysis software (e.g., ImageJ).

Summary and Future Directions

The preclinical data strongly suggest that this compound™ is a promising therapeutic agent for peripheral nerve repair. Its application leads to functional and histological outcomes that are significantly better than standard suture repair and are statistically comparable to the current gold-standard autograft.

By matching the efficacy of an autograft, this compound™ presents a compelling alternative that circumvents the significant drawbacks of nerve harvesting, such as donor site morbidity, increased surgical time, and limited availability. Further investigation in large animal models is warranted to confirm these findings and evaluate the safety profile before advancing to clinical trials.

Safety Operating Guide

Navigating the Disposal of Bevonescein: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals utilizing Bevonescein, a novel fluorescein-conjugated peptide for nerve imaging, must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its composition as a peptide linked to fluorescein necessitates its handling as a biohazardous chemical waste. This guide provides essential procedural steps for the safe disposal of this compound-contaminated materials, drawing from established protocols for similar chemical and biological substances.

Personal Protective Equipment (PPE) and Handling

Before handling this compound or any contaminated materials, it is imperative to don appropriate personal protective equipment. This includes, but is not limited to:

  • Nitrile gloves

  • Safety goggles or glasses

  • Laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Spill Management

In the event of a spill, the area should be immediately secured to prevent further contamination.

  • Ventilate the area: If not already working in a fume hood, ensure adequate ventilation.[4]

  • Contain the spill: Use absorbent pads to contain the spill.

  • Clean the area: Sweep up any solid material and place it in a sealed container for disposal.[4] For liquid spills, absorb the material and decontaminate the area with a suitable disinfectant, such as a 10% bleach solution, allowing for a contact time of at least 30 minutes.[5]

  • Dispose of cleaning materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.[4]

Disposal Procedures for this compound Waste

All materials that have come into contact with this compound must be treated as biohazardous waste. Proper segregation and disposal are critical to prevent contamination and ensure safety. The following table summarizes the disposal procedures for different types of this compound-contaminated waste.

Waste TypeRecommended Disposal Procedure
Unused this compound Should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[3]
Contaminated Solid Waste (e.g., gloves, absorbent pads, plasticware)Place in a designated, leak-proof biohazard bag.[6] This bag should then be placed in a secondary container for autoclaving. After autoclaving, it may be disposed of as general trash, depending on institutional guidelines.[5]
Contaminated Liquid Waste (e.g., cell culture media, buffer solutions)Decontaminate with a 1:10 final concentration of bleach or another approved disinfectant for at least 30 minutes.[5] After decontamination, the liquid may be poured down the drain with copious amounts of water, subject to institutional and local regulations.[5] Never dispose of untreated liquid waste down the drain.
Contaminated Sharps (e.g., needles, scalpels, glass slides)Immediately place in a designated, puncture-resistant sharps container labeled with the biohazard symbol.[7] Do not recap, bend, or break needles.[7] Once the container is three-quarters full, it should be sealed and disposed of through a certified medical waste disposal service.[7]
Animal Carcasses/Tissues Animal carcasses and tissues exposed to this compound should be disposed of as pathological waste.[7] This typically involves incineration through a licensed biomedical waste facility. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

Experimental Protocol: Decontamination of Liquid this compound Waste

This protocol outlines the steps for the chemical decontamination of liquid waste containing this compound.

  • Segregate Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and leak-proof container.

  • Don PPE: Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Work in a Ventilated Area: Perform the decontamination procedure in a chemical fume hood.

  • Add Disinfectant: For each 100 mL of liquid waste, add 10 mL of household bleach (sodium hypochlorite) to achieve a final 1:10 concentration.[5]

  • Mix and Wait: Gently swirl the container to ensure thorough mixing. Allow the mixture to stand for a minimum of 30 minutes to ensure complete decontamination.[5]

  • Neutralize (if required): Depending on local regulations, it may be necessary to neutralize the bleach solution before disposal.

  • Dispose: Pour the decontaminated solution down a laboratory sink, followed by a large volume of running water.[5]

  • Clean: Rinse the waste container thoroughly with soap and water.

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.

BevonesceinDisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Treatment & Disposal GenerateWaste This compound-Contaminated Waste Generated IsLiquid Liquid Waste? GenerateWaste->IsLiquid IsSharp Sharps Waste? IsLiquid->IsSharp No Decontaminate Decontaminate (e.g., 10% Bleach) IsLiquid->Decontaminate Yes SolidWaste Solid Non-Sharp Waste IsSharp->SolidWaste No SharpsContainer Place in Sharps Container IsSharp->SharpsContainer Yes BiohazardBag Place in Biohazard Bag SolidWaste->BiohazardBag DrainDisposal Dispose Down Drain with Water Decontaminate->DrainDisposal MedicalWasteDisposal Dispose via Medical Waste Vendor SharpsContainer->MedicalWasteDisposal Autoclave Autoclave BiohazardBag->Autoclave GeneralTrash Dispose as General Trash Autoclave->GeneralTrash

Caption: Workflow for this compound waste segregation and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.